Benanomicin B
Description
Structure
2D Structure
Properties
CAS No. |
116249-66-2 |
|---|---|
Molecular Formula |
C39H42N2O18 |
Molecular Weight |
826.8 g/mol |
IUPAC Name |
(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 |
InChI Key |
IHIIRQILYAXIOH-NUVDETJMSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N |
Synonyms |
enanomicin B pradimicin C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Isolation of Benanomicin B from Actinomadura sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Benanomicin B, an antifungal and antiviral metabolite produced by Actinomadura sp. MH193-16F4. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of this compound, and its key physicochemical and biological properties.
Discovery of this compound
Benanomicin A and B were first reported as new antifungal antibiotics in 1988, isolated from the culture broth of an actinomycete, strain MH193-16F4, which was identified as a species of Actinomadura. The producing strain, Actinomadura sp. MH193-16F4, was deposited as FERM P-9511. Subsequent studies led to the elucidation of their complex chemical structures.[1] this compound, along with its analogue Benanomicin A, belongs to the benzo[a]naphthacenequinone group of antibiotics.[1]
Physicochemical Properties of this compound
This compound is a reddish powder with the molecular formula C39H42N2O18.[1] Its structure was determined through spectral analyses, including UV-visible, IR, and NMR spectroscopy, as well as through chemical degradation studies.[1]
| Property | Value | Reference |
| Molecular Formula | C39H42N2O18 | [1] |
| Molecular Weight | 826.75 g/mol | [1] |
| Appearance | Reddish powder | [1] |
| Solubility | Soluble in DMSO and aqueous pyridine; sparingly soluble in methanol and water; insoluble in acetone, ethyl acetate, chloroform, and n-hexane. | [1] |
| UV λmax (nm) (ε) | In 0.1 M phosphate buffer (pH 7.0): 228 (45,000), 254 (28,500), 305 (sh, 8,000), 495 (10,500) | [1] |
Experimental Protocols
Fermentation of Actinomadura sp. MH193-16F4
The production of this compound is achieved through submerged fermentation of Actinomadura sp. MH193-16F4.
Culture Medium and Conditions:
A seed culture is initiated by inoculating a loopful of spores and mycelia from a slant culture into a 100-ml flask containing 20 ml of a seed medium. The seed medium consists of:
-
2.0% Glucose
-
1.0% Soluble starch
-
0.5% Yeast extract
-
0.5% Polypeptone
-
0.2% Meat extract
-
0.2% NaCl
-
0.05% KH2PO4
-
0.05% MgSO4·7H2O
-
0.3% CaCO3
The pH of the seed medium is adjusted to 7.2 before autoclaving. The seed culture is incubated at 27°C for 48 hours on a rotary shaker.
For production, 1 ml of the seed culture is transferred to a 500-ml flask containing 100 ml of a production medium. The production medium has the following composition:
-
3.0% Soluble starch
-
1.0% Soybean meal
-
0.2% Yeast extract
-
0.1% (NH4)2SO4
-
0.1% K2HPO4
-
0.1% MgSO4·7H2O
-
0.5% CaCO3
The pH of the production medium is adjusted to 7.4 before autoclaving. The production culture is then incubated at 27°C for 5 days on a rotary shaker.
Isolation and Purification of this compound
This compound is isolated from the culture filtrate through a multi-step chromatographic process.
-
Adsorption to Diaion HP-20: The culture filtrate (e.g., 10 liters) is adjusted to pH 4.0 and applied to a column of Diaion HP-20 resin. The column is washed with water and then eluted with 80% aqueous acetone.
-
Silica Gel Chromatography: The active fractions from the Diaion HP-20 column are concentrated and subjected to silica gel column chromatography using a solvent system of chloroform-methanol-water (10:3:1).
-
Sephadex LH-20 Chromatography: The fractions containing this compound are further purified by chromatography on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative reverse-phase HPLC on a C18 column. A typical mobile phase is a gradient of acetonitrile in 0.05 M ammonium acetate buffer (pH 4.5).[1]
Structure Elucidation and Spectroscopic Data
The structure of this compound was determined by detailed analysis of its spectroscopic data, particularly 1H and 13C NMR, in conjunction with chemical degradation studies.
¹H and ¹³C NMR Spectral Data of this compound
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound in pyridine-d5.[1]
Table 1: ¹H NMR Chemical Shifts (in pyridine-d5)
| Proton | Chemical Shift (δ, ppm) |
| 1-OH | 15.30 (s) |
| 3-CH3 | 2.58 (s) |
| 4-H | 7.69 (s) |
| 5-H | 6.03 (d, 9.0 Hz) |
| 6-H | 5.53 (d, 9.0 Hz) |
| 6-OH | 14.65 (s) |
| 7-H | 7.96 (s) |
| 9-OH | 13.08 (s) |
| 10-H | 7.50 (s) |
| 11-OCH3 | 3.82 (s) |
| 12-H | 7.33 (s) |
| 14-OH | 15.93 (s) |
| Ala-NH | 9.02 (d, 8.0 Hz) |
| Ala-α-H | 5.10 (dq, 8.0, 7.0 Hz) |
| Ala-β-CH3 | 1.68 (d, 7.0 Hz) |
| 1'-H | 5.48 (d, 7.5 Hz) |
| 2'-H | 4.38 (dd, 7.5, 9.0 Hz) |
| 3'-H | 4.18 (dd, 9.0, 3.0 Hz) |
| 4'-H | 4.50 (d, 3.0 Hz) |
| 5'-H | 3.82 (m) |
| 6'-CH3 | 1.57 (d, 6.0 Hz) |
| 1''-H | 4.90 (d, 7.5 Hz) |
| 2''-H | 4.08 (dd, 7.5, 9.0 Hz) |
| 3''-H | 4.23 (dd, 9.0, 9.0 Hz) |
| 4''-H | 4.33 (ddd, 9.0, 9.0, 5.0 Hz) |
| 5''-Hax | 3.88 (dd, 11.0, 9.0 Hz) |
| 5''-Heq | 4.30 (dd, 11.0, 5.0 Hz) |
Table 2: ¹³C NMR Chemical Shifts (in pyridine-d5)
| Carbon | Chemical Shift (δ, ppm) |
| 1 | 163.2 |
| 1a | 111.4 |
| 2 | 137.9 |
| 3 | 146.9 |
| 3-CH3 | 22.1 |
| 4 | 119.2 |
| 4a | 132.8 |
| 5 | 70.8 |
| 5a | 132.8 |
| 6 | 76.8 |
| 6a | 114.1 |
| 7 | 120.5 |
| 7a | 134.1 |
| 8 | 188.5 |
| 8a | 114.1 |
| 9 | 162.2 |
| 10 | 108.2 |
| 11 | 160.8 |
| 11-OCH3 | 56.1 |
| 12 | 100.8 |
| 12a | 135.0 |
| 13 | 182.2 |
| 13a | 110.0 |
| 14 | 162.2 |
| 14a | 111.4 |
| CO | 166.8 |
| Ala-α-C | 51.3 |
| Ala-β-C | 18.2 |
| Ala-COOH | 176.9 |
| 1' | 102.5 |
| 2' | 73.1 |
| 3' | 83.1 |
| 4' | 76.8 |
| 5' | 72.5 |
| 6' | 17.6 |
| 1'' | 105.7 |
| 2'' | 75.2 |
| 3'' | 78.1 |
| 4'' | 71.3 |
| 5'' | 67.2 |
Biological Activity
This compound exhibits significant in vitro activity against a range of fungi, including yeasts and filamentous fungi. It also demonstrates antiviral activity, notably against the Human Immunodeficiency Virus (HIV).[2]
Table 3: Antifungal Activity of this compound (MIC, μg/ml)
| Organism | MIC (μg/ml) | Reference |
| Cryptococcus neoformans F-10 | 1.56 | |
| Candida pseudotropicalis F-2 | 6.25 | |
| Candida krusei F-5 | 6.25 | |
| Candida sp. Yu-1200 | 6.25 | |
| Saccharomyces cerevisiae F-7 | 6.25 |
This compound has also been shown to inhibit the infection of human T-cells by HIV-1 and prevent syncytium formation at concentrations of 10-100 μg/ml.[2] The biological activity of benanomicins is dependent on the presence of the free carboxyl group and at least one of the sugar moieties.[2]
Conclusion
This technical guide has provided a detailed overview of the discovery, isolation, and characterization of this compound from Actinomadura sp. MH193-16F4. The experimental protocols for fermentation and purification, along with comprehensive physicochemical and biological data, are presented to aid researchers and scientists in the fields of natural product chemistry, microbiology, and drug development. The unique structure and potent biological activities of this compound make it an interesting candidate for further investigation and development as a therapeutic agent.
References
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Benanomicin B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benanomicin B is a member of the benanomicin-pradimicin class of antibiotics, known for its antifungal and antiviral activities. This technical guide provides a detailed overview of the chemical structure and absolute stereochemistry of this compound. It includes a summary of its physicochemical properties, a visualization of its complex three-dimensional structure, and an outline of the experimental protocols for its isolation and synthesis. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex glycosidic antibiotic belonging to the anthracycline family.[1][2] Its structure is characterized by a benzo[a]naphthacene-8,13-dione aglycone, a D-alanine moiety, and a disaccharide unit. The absolute stereochemistry of its twelve stereocenters has been determined through extensive spectroscopic analysis and total synthesis.[1][3]
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₂N₂O₁₈ | [3] |
| Molecular Weight | 826.75 g/mol | [3] |
| IUPAC Name | (2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid | [4] |
| CAS Number | 116249-66-2 | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [5][6] |
| Optical Activity | (+) | [3] |
Stereochemistry
This compound possesses a total of 12 defined stereocenters, the configurations of which are crucial for its biological activity. The absolute stereochemistry has been elucidated and is presented in the IUPAC name.[4] The stereochemical complexity of this compound has made it a challenging target for total synthesis, which has been achieved with regio- and stereocontrol.[1][2]
Spectroscopic Data for Structural Elucidation
The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the primary literature contains the detailed spectral data, the following tables summarize the types of data used.
Table 1: Summary of Expected ¹H NMR Data
| Proton | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| Aromatic Protons | 6.0 - 8.0 | s, d, t, m | 1 - 10 |
| Anomeric Protons | 4.5 - 5.5 | d | 2 - 8 |
| Aliphatic Protons | 1.0 - 4.5 | s, d, t, q, m | 1 - 15 |
| Exchangeable Protons (OH, NH, COOH) | Variable | br s | - |
Table 2: Summary of Expected ¹³C NMR Data
| Carbon Type | Expected Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 160 - 200 |
| Aromatic/Olefinic (C=C) | 100 - 160 |
| Glycosidic (O-C-O) | 90 - 110 |
| Aliphatic (C-O, C-N) | 50 - 90 |
| Aliphatic (C-C) | 10 - 50 |
Table 3: Mass Spectrometry Data
| Ionization Mode | Observed m/z | Interpretation |
| ESI-MS (+) | 827.25 [M+H]⁺ | Protonated molecule |
| 849.23 [M+Na]⁺ | Sodium adduct | |
| HRMS | 826.2491 (calculated for C₃₉H₄₂N₂O₁₈) | Exact mass confirms molecular formula |
Experimental Protocols
Isolation from Actinomadura sp. MH193-16F4
This compound is a natural product isolated from the culture filtrate of the bacterium Actinomadura sp. MH193-16F4.[7] The general isolation procedure involves the following steps:
Caption: General workflow for the isolation of this compound.
Total Synthesis
The total synthesis of this compound is a complex undertaking that has been successfully achieved.[2] The strategies employed focus on the stereocontrolled construction of the aglycone and the regioselective glycosylation. A simplified logical workflow is presented below.
Caption: Logical steps in the total synthesis of this compound.
Chemical Structure Visualization
The following diagram illustrates the chemical structure of this compound with its key functional groups and stereochemistry.
Caption: Block diagram of this compound's major components.
For a detailed 2D representation, please refer to the IUPAC name and associated chemical structure databases. A simplified DOT language representation of the core structure is as follows:
Caption: Simplified connectivity of the this compound core ring system.
Conclusion
This compound is a structurally intricate natural product with significant biological activities. Its complex stereochemistry and functional group array present a formidable challenge for chemical synthesis and a fascinating subject for biosynthetic studies. This guide provides a foundational understanding of its chemical nature, intended to support further research and development efforts in the field of antibiotics. For more detailed experimental data and protocols, readers are encouraged to consult the primary literature cited herein.
References
- 1. Isolation of new minor benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and stereocontrolled total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fragmentation characteristics of b(n) (n=2-15) ions from protonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. Total (Bio)Synthesis: Strategies of Nature and of Chemists - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Benanomicin B Against Fungal Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benanomicin B belongs to the pradimicin-benanomicin family of antibiotics, a unique class of natural products with potent antifungal properties. While much of the detailed mechanistic work has been conducted on its close analog, Benanomicin A, the structural and functional similarities between the two compounds allow for a well-supported extrapolation of the mechanism of action for this compound. This guide synthesizes the current understanding of how benanomicins, with a specific focus on the inferred mechanism of this compound, exert their fungicidal effects. The primary mode of action is a calcium-dependent binding to mannan glycans on the fungal cell surface, leading to a disruption of plasma membrane integrity and subsequent cell death. This document provides a comprehensive overview of the available data, detailed experimental protocols for studying this mechanism, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Lectin-Like Interaction
The pradimicin-benanomicin class of antibiotics, including this compound, operates through a distinctive "lectin-like" mechanism. This involves a specific, non-covalent binding to mannose-containing polysaccharides (mannans) present on the outer surface of fungal cells.[1][2] This interaction is a key distinguishing feature from many other classes of antifungal agents that target ergosterol biosynthesis or cell wall synthesis enzymes.
The proposed mechanism can be broken down into the following key steps:
-
Calcium-Dependent Binding to Mannan: Benanomicins require the presence of calcium ions (Ca2+) to bind effectively to the mannan portion of mannoproteins embedded in the fungal cell wall and plasma membrane.[3]
-
Disruption of Plasma Membrane Integrity: Upon binding to mannan, this compound is thought to induce a conformational change or disruption in the architecture of the cell envelope. This leads to a loss of the plasma membrane's ability to act as a selective barrier.[1][4]
-
Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential small molecules and ions from the cytoplasm, including potassium (K+) and ATP.[4]
-
Inhibition of Cellular Processes: The loss of ion gradients and ATP, coupled with the disruption of the membrane, leads to the cessation of vital cellular processes. Notably, the uptake of nutrients, such as glucose, is inhibited.[4]
-
Fungicidal Effect: The culmination of these events is cell death, making this compound a fungicidal agent against susceptible pathogens.[3]
This mechanism is particularly effective against actively growing and metabolizing fungal cells, as the dynamic nature of the cell envelope during growth may render it more susceptible to the disruptive effects of the antibiotic.[4]
Structural Insights and Structure-Activity Relationships
Studies on Benanomicin A and its analogs have revealed critical structural features necessary for its antifungal activity, which are directly applicable to this compound:
-
D-alanine Moiety: The presence of a free carboxyl group on the D-alanine component of the molecule is essential for its binding and antifungal properties.[3]
-
Sugar Moiety: The disaccharide portion of the molecule is crucial for the interaction with mannan.[3]
-
Hydroxyl vs. Amino Group: Benanomicin A possesses an amino group on its sugar moiety, while this compound has a hydroxyl group in the same position. Research has shown that this substitution does not lead to a loss of activity, indicating that both are capable of facilitating the necessary interactions for the antifungal effect.[3]
Quantitative Data on Antifungal Activity
While comprehensive quantitative data specifically for this compound is limited in the public domain, the available information, combined with more extensive data for the structurally similar Benanomicin A, provides a strong indication of its antifungal spectrum and potency.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound
| Fungal Pathogen | MIC (µg/mL) |
| Cryptococcus neoformans F-10 | 1.56 |
| Candida pseudotropicalis F-2 | 6.25 |
| Candida krusei F-5 | 6.25 |
| Candida sp. Yu-1200 | 6.25 |
| Saccharomyces cerevisiae F-7 | 6.25 |
Data sourced from publicly available information.
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Benanomicin A
| Fungal Pathogen | MIC Range (µg/mL) |
| Candida albicans | 1.56 - 12.5 |
| Candida glabrata | 3.13 - 12.5 |
| Candida tropicalis | 1.56 - 6.25 |
| Cryptococcus neoformans | 0.78 - 3.13 |
| Aspergillus fumigatus | 5 - 20 |
| Aspergillus flavus | 10 - 40 |
| Sporothrix schenckii | 2.5 - 5 |
| Dermatophytes | 2.5 - 80 |
| Zygomycetes | >80 |
This table presents a summary of the broader activity of the benanomicin class, primarily based on data for Benanomicin A.[3][5]
Experimental Protocols
The following sections detail the methodologies for key experiments that can be employed to investigate the mechanism of action of this compound. These protocols are based on standard techniques used in mycology and for the study of antifungal agents with similar modes of action.
Mannan Binding Assay
This assay is designed to confirm the direct interaction of this compound with fungal mannan.
Principle: The binding of this compound to mannan can be quantified using an enzyme-linked lectin binding assay (ELLBA) format.
Methodology:
-
Preparation of Mannan-Coated Plates:
-
Dissolve purified fungal mannan (e.g., from Saccharomyces cerevisiae or Candida albicans) in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6) at a concentration of 10-50 µg/mL.
-
Add 100 µL of the mannan solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C to allow for passive adsorption.
-
Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Wash the wells three times with the wash buffer.
-
-
Binding of this compound:
-
Prepare serial dilutions of this compound in a binding buffer (e.g., Tris-buffered saline with 1 mM CaCl2).
-
Add 100 µL of each dilution to the mannan-coated wells.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells five times with the wash buffer to remove unbound this compound.
-
-
Detection (Indirect Method):
-
As this compound is not typically labeled, an indirect detection method using a specific antibody would be required. If an antibody is not available, a competition assay with a labeled mannan-binding lectin (e.g., biotinylated Concanavalin A) could be developed.
-
-
Data Analysis:
-
The amount of bound this compound (or the displacement of a labeled probe) is measured, and binding curves are generated to determine the binding affinity (e.g., Kd).
-
Membrane Permeability Assay (K+ and ATP Leakage)
This assay assesses the disruption of the fungal plasma membrane by measuring the efflux of intracellular components.
Principle: Damage to the plasma membrane leads to the release of intracellular potassium ions and ATP into the extracellular medium.
Methodology:
-
Fungal Cell Preparation:
-
Grow the fungal pathogen of interest (e.g., Candida albicans) in a suitable liquid medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a low-potassium, buffer solution (e.g., MES-Tris buffer, pH 6.5).
-
Resuspend the cells in the same buffer to a defined cell density (e.g., 1 x 10^7 cells/mL).
-
-
Treatment with this compound:
-
Add this compound to the cell suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC).
-
Incubate the cell suspensions at an appropriate temperature (e.g., 37°C) with gentle agitation.
-
At specific time points (e.g., 0, 30, 60, 120 minutes), take aliquots of the cell suspension.
-
-
Measurement of K+ Leakage:
-
Centrifuge the aliquots to pellet the fungal cells.
-
Measure the concentration of K+ in the supernatant using a potassium-sensitive electrode or atomic absorption spectrophotometry.
-
-
Measurement of ATP Leakage:
-
Centrifuge the aliquots.
-
Measure the ATP concentration in the supernatant using a luciferin-luciferase-based bioluminescence assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Express the amount of leaked K+ and ATP as a percentage of the total intracellular content (determined by boiling or lysing an equivalent number of cells).
-
Plot the leakage over time for each concentration of this compound.
-
Plasma Membrane H+-ATPase Activity Assay
This assay determines the inhibitory effect of this compound on the activity of a key fungal plasma membrane enzyme.
Principle: The activity of H+-ATPase is measured by quantifying the release of inorganic phosphate (Pi) from the hydrolysis of ATP.
Methodology:
-
Preparation of Fungal Plasma Membranes:
-
Grow the fungal cells and harvest them in the logarithmic phase.
-
Generate spheroplasts by enzymatic digestion of the cell wall (e.g., using zymolyase).
-
Lyse the spheroplasts by osmotic shock and homogenize the lysate.
-
Isolate the plasma membrane fraction by differential centrifugation and/or sucrose density gradient centrifugation.
-
-
ATPase Activity Assay:
-
The assay mixture should contain a buffer at the optimal pH for the enzyme (e.g., MES-Tris, pH 6.5), MgSO4, ATP, and the isolated plasma membrane fraction.
-
Add various concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30-37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution like sodium dodecyl sulfate (SDS).
-
Measure the amount of inorganic phosphate released using a colorimetric method (e.g., the Fiske-Subbarow method).
-
-
Data Analysis:
-
Calculate the specific activity of the H+-ATPase (e.g., in nmol Pi/min/mg protein).
-
Determine the percentage of inhibition at each this compound concentration and calculate the IC50 value.
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanism of action and experimental workflows.
Signaling Pathway Diagram
Caption: Proposed mechanism of action of this compound.
Experimental Workflow: Membrane Permeability Assay
Caption: Workflow for assessing fungal membrane permeability.
Logical Relationship: Structure and Activity
Caption: Key structural requirements for this compound activity.
Conclusion and Future Directions
This compound is a promising antifungal agent with a mechanism of action that is distinct from many currently used drugs. Its ability to target the mannan component of the fungal cell envelope makes it less susceptible to resistance mechanisms that affect azoles and echinocandins. The fungicidal nature of this compound is a significant advantage in the treatment of severe fungal infections.
While the core mechanism has been largely elucidated through studies on Benanomicin A, further research specifically on this compound is warranted. This should include:
-
Comprehensive Antifungal Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinical isolates, including resistant strains, is crucial for defining its spectrum of activity.
-
Direct Mechanistic Studies: Confirmation of the proposed mechanism using this compound in the experimental protocols outlined in this guide would provide definitive evidence.
-
Investigation of Downstream Effects: While the primary target is the cell envelope, exploring any potential secondary effects on fungal signaling pathways or cellular processes could reveal additional aspects of its activity.
-
In Vivo Efficacy Studies: Building on the existing in vivo data for Benanomicin A, further studies with this compound in animal models of fungal disease are necessary to establish its therapeutic potential.
This technical guide provides a solid foundation for researchers and drug development professionals working with this compound, summarizing the current knowledge and providing the tools to further investigate its unique antifungal properties.
References
- 1. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
In vitro and in vivo efficacy studies of Benanomicin B
An In-depth Technical Guide to the In Vitro and In Vivo Efficacy of Benanomicin B
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a benzo[a]naphthacenequinone antibiotic isolated from the culture fluid of Actinomadura sp. MH193-16F4.[1] It belongs to the same family as the more extensively studied Benanomicin A and the Pradimicins.[2][3] This document provides a comprehensive overview of the available efficacy data for this compound, supplemented with data from its close analog, Benanomicin A, to offer a broader context for its potential as a therapeutic agent. The guide covers its in vitro antifungal and anti-HIV activities, the in vivo efficacy demonstrated by its class, proposed mechanisms of action, and detailed experimental protocols. While research specifically detailing the in vivo efficacy and anticancer activity of this compound is limited in publicly accessible literature, the data from its analogs suggest a promising area for further investigation.
In Vitro Efficacy Studies
In vitro studies have demonstrated that this compound possesses both antifungal and antiviral properties.
Antifungal Activity
This compound has shown efficacy against a range of pathogenic fungi, particularly species of Candida and Cryptococcus.[1] The minimum inhibitory concentration (MIC) values for several fungal strains have been determined.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Cryptococcus neoformans F-10 | 1.56 µg/mL | [1] |
| Candida pseudotropicalis F-2 | 6.25 µg/mL | [1] |
| Candida kusei F-5 | 6.25 µg/mL | [1] |
| Candida sp. Yu-1200 | 6.25 µg/mL | [1] |
| Saccharomyces cerevisiae F-7 | 6.25 µg/mL |[1] |
For comparative purposes, its analog Benanomicin A has been studied more extensively and exhibits a broad antifungal spectrum. It is active against numerous yeasts, dimorphic fungi, and dermatophytes, with its action being fungicidal.[4][5] The MICs for Benanomicin A against some pathogens are comparable to those of Amphotericin B, though for many strains, they are two to eightfold higher.[5][6]
Anti-HIV Activity
In addition to its antifungal properties, this compound has been reported to exhibit anti-HIV-1 activity.
Table 2: In Vitro Anti-HIV-1 Activity of this compound
| Assay | Effective Concentration | Effect | Reference |
|---|---|---|---|
| HIV-1 Infection of Human T-cells | 10 - 100 µg/mL | Prevention of Infection | [1] |
| Syncytium Formation by HIV-1 | 10 - 100 µg/mL | Inhibition |[1] |
In Vivo Efficacy Studies
Detailed in vivo efficacy studies for this compound are not extensively covered in the available literature. However, robust in vivo data for the closely related Benanomicin A provide valuable insight into the potential therapeutic efficacy of this antibiotic class in animal models of systemic fungal infections.[7][8]
Studies on Benanomicin A were conducted in murine models of systemic infections caused by Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans.[7][8] The efficacy was compared with standard antifungal agents, Amphotericin B and fluconazole. A key finding was that the efficacy of Benanomicin A was more pronounced with multiple doses compared to a single dose.[7] It effectively eradicated C. albicans from the kidneys of infected mice, comparable to Amphotericin B.[7]
Table 3: In Vivo Antifungal Activity of Benanomicin A (Subcutaneous Administration)
| Infection Model | Pathogen | ED₅₀ of Benanomicin A (mg/kg/day) | ED₅₀ of Amphotericin B (mg/kg/day) | ED₅₀ of Fluconazole (mg/kg/day) | Reference |
|---|---|---|---|---|---|
| Systemic Candidiasis | Candida albicans | 1.30 | 0.067 | 4.10 | [7] |
| Systemic Aspergillosis | Aspergillus fumigatus | 19.0 | 0.47 | >50 | [7] |
| Systemic Cryptococcosis | Cryptococcus neoformans | 21.5 | 0.17 | 1.50 |[7] |
Mechanism of Action
The precise signaling pathways modulated by this compound have not been fully elucidated. However, studies on Benanomicin A provide a strong model for its mechanism of action. The action is fungicidal and appears to target the fungal cell wall and membrane.[4][9]
The proposed mechanism involves:
-
Binding to Mannan: Benanomicin A preferentially binds to mannan or mannoproteins in the fungal cell wall and membrane.[9]
-
Membrane Disruption: This binding disrupts the normal structure and function of the cell membrane in growing, metabolically active cells. This leads to a loss of the cell's permeability barrier.[9]
-
Ion and ATP Leakage: The compromised membrane integrity results in the leakage of intracellular components, such as K+ ions and ATP.[9]
-
Enzyme Inhibition: Benanomicin A has been shown to inhibit the in vitro activity of H+-ATPase from the yeast cell membrane.[9]
This multi-faceted attack on the cell's structural and functional integrity ultimately leads to cell death.
Caption: Proposed antifungal mechanism of action for Benanomicins.
Experimental Protocols & Workflows
This section details the methodologies for key experiments used to evaluate the efficacy of Benanomicins.
In Vitro Antifungal Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.
Protocol:
-
Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ CFU/mL).
-
Drug Dilution: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid culture medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized fungal suspension. A positive control (no drug) and negative control (no inoculum) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes complete visual inhibition of fungal growth.
Caption: General workflow for in vitro antifungal MIC determination.
In Vivo Murine Model of Systemic Infection
This protocol is based on the studies performed with Benanomicin A to evaluate therapeutic efficacy.[7][8]
Protocol:
-
Animal Model: Specific pathogen-free mice (e.g., ICR strain, female, 5 weeks old) are used.
-
Infection: Mice are infected intravenously (IV) via the tail vein with a lethal dose of the fungal pathogen (e.g., 1 x 10⁶ CFU/mouse of C. albicans).
-
Treatment Groups: Mice are randomized into several groups: a control group (vehicle only) and treatment groups receiving different doses of Benanomicin, Amphotericin B, or another comparator drug.
-
Drug Administration: Treatment begins shortly after infection (e.g., 1 hour post-infection). The drug is administered via a specified route (e.g., subcutaneously or intravenously) on a defined schedule (e.g., once daily for 5 consecutive days).
-
Monitoring: Mice are monitored daily for a set period (e.g., 28 days) for survival and signs of morbidity.
-
Efficacy Evaluation: The primary endpoint is the survival rate. The ED₅₀ (the dose required to protect 50% of the animals from death) is calculated. In some studies, secondary endpoints like fungal burden in target organs (e.g., kidneys) are assessed by homogenizing the tissue and plating for CFU counts.
Caption: Workflow for an in vivo murine systemic infection model.
Conclusion and Future Directions
This compound is an antibiotic with demonstrated in vitro activity against clinically relevant fungi and HIV-1. While specific in vivo and anticancer data for this compound are sparse, the comprehensive studies on its analog, Benanomicin A, reveal a potent fungicidal agent with significant therapeutic efficacy in animal models of systemic mycoses. The favorable safety profile of Benanomicin A compared to Amphotericin B further highlights the potential of this chemical class.[4]
Future research should focus on:
-
Comprehensive In Vivo Studies: Evaluating the in vivo efficacy of this compound in various infection models to determine its ED₅₀, pharmacokinetic, and pharmacodynamic properties.
-
Anticancer Evaluation: Systematically investigating the potential anticancer activity of this compound against a panel of human cancer cell lines and in xenograft models.
-
Mechanism Elucidation: Delving deeper into the molecular signaling pathways affected by this compound in both fungal and mammalian cells to better understand its efficacy and potential toxicities.
-
Synergy Studies: Exploring the combination of this compound with other existing antifungal or anticancer agents to identify potential synergistic interactions.
References
- 1. Anti-HIV and anti-fungal activity | this compound | フナコシ [funakoshi.co.jp]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General synthesis route to benanomicin-pradimicin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. The in-vivo activity of an antifungal antibiotic, benanomicin A, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of Benanomicin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Benanomicin B, a potent antifungal and antiviral agent. This document synthesizes the current understanding of the key structural features required for its biological activity, details the experimental protocols for assessing its efficacy, and visually represents its proposed mechanisms of action.
Core Structure-Activity Relationships of Benanomicins
This compound belongs to the benanomicin class of antibiotics, characterized by a benzo[a]naphthacenequinone core, a sugar moiety, and an amino acid side chain. SAR studies have revealed that specific functional groups are critical for the biological activity of these compounds.
A pivotal study on the antifungal and antiviral activities of benanomicins and their analogues has established two fundamental requirements for their efficacy: the presence of a free carboxyl group and at least one sugar moiety .[1] Modification or removal of these groups leads to a significant loss of activity, highlighting their importance in the interaction with biological targets.
Further investigations into the binding of benanomicin A to fungal cells corroborated these findings. The research indicated that a carboxylic acid in the D-alanine moiety and the sugar moiety are essential for both binding to the fungal cell and the subsequent antifungal action.[2] Interestingly, the study also showed that the amino group on the sugar can be substituted with a hydroxyl group without a significant loss of activity, suggesting some flexibility in the structure of the sugar component.[2]
Antifungal Activity and Mechanism of Action
Benanomicin A, a closely related analogue of this compound, has been shown to exhibit a broad spectrum of antifungal activity against various yeasts and fungi.[4] The primary mechanism of its antifungal action involves the disruption of the fungal cell membrane's integrity and function.
The proposed sequence of events for the antifungal action of benanomicins is as follows:
-
Binding to the Fungal Cell Surface: Benanomicins preferentially bind to mannan or mannoproteins, which are key components of the yeast cell wall and cell membrane.[2][5] This interaction is a crucial first step for its antifungal effect.
-
Disruption of Cell Permeability: Upon binding, benanomicins disrupt the cell permeability barrier of growing fungal cells. This leads to the leakage of essential intracellular components such as potassium ions (K+) and ATP.[5]
-
Inhibition of H+-ATPase: Benanomicin A has been found to inhibit the activity of H+-ATPase in the yeast cell membrane.[5] This enzyme is vital for maintaining the electrochemical gradient across the membrane, which is necessary for nutrient uptake and intracellular pH regulation.
The culmination of these events leads to the cessation of fungal growth and, at higher concentrations, cell death.
Proposed Antifungal Signaling Pathway
Caption: Proposed mechanism of antifungal action of this compound.
Antiviral Activity and Mechanism of Action
Benanomicins have also demonstrated antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[1] While the precise mechanism of action for this compound against HIV is not as extensively detailed as its antifungal action, the primary target is believed to be the viral enzyme, reverse transcriptase.
Reverse transcriptase is crucial for the replication of retroviruses like HIV, as it transcribes the viral RNA genome into DNA, which is then integrated into the host cell's genome. Inhibition of this enzyme effectively halts the viral life cycle.
Proposed Antiviral Signaling Pathway
Caption: Proposed mechanism of antiviral action of this compound.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the minimum concentration of an antifungal agent that inhibits the visible growth of a fungus.
1. Preparation of Fungal Inoculum:
- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
- Prepare a suspension of the fungal colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
- Dilute the standardized suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to obtain the final inoculum concentration of 1-5 x 10^3 CFU/mL.
2. Preparation of Antifungal Agent Dilutions:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
3. Inoculation and Incubation:
- Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
- Include a growth control well (inoculum without the drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control. The turbidity can be assessed visually or by using a microplate reader.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
The structure-activity relationship of this compound underscores the critical roles of its free carboxyl group and sugar moiety in its antifungal and antiviral activities. While a detailed quantitative SAR is yet to be fully elucidated, the current understanding of its mechanism of action provides a solid foundation for the rational design of novel and more potent analogues. The disruption of the fungal cell membrane and the inhibition of viral reverse transcriptase are key therapeutic strategies that can be further exploited in the development of new anti-infective agents. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to establish a comprehensive quantitative SAR, which will be invaluable for optimizing its therapeutic potential.
References
- 1. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino acid analogs of benanomicin A through desalaninebenanomicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benanomicin B: Target Identification and Validation Methods
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation methods for Benanomicin B, a member of the pradimicin family of antibiotics. Due to the limited specific data available for this compound, this guide draws upon the broader scientific literature on pradimicins to infer and present the core principles and experimental methodologies.
Executive Summary
This compound is a polyketide antibiotic with recognized antifungal and antiviral properties. Its mechanism of action diverges from many conventional antibiotics that target specific enzymes or proteins. Instead, this compound and its congeners, the pradimicins, exhibit a unique "lectin-like" activity. The primary molecular target is not a protein but rather D-mannoside residues present on the glycoproteins and glycolipids of fungal and viral surfaces.
The interaction is calcium-dependent and leads to the formation of a ternary complex between the antibiotic, a calcium ion, and the D-mannoside moiety. This binding event disrupts the integrity of the cell membrane, ultimately leading to cell death. This guide will detail the methods used to identify this unconventional target and the experimental protocols to validate this interaction and its downstream consequences.
Target Identification: Unraveling the Mannoside Specificity
The identification of D-mannosides as the target of the pradimicin family, including this compound, has been a result of a combination of genetic, biochemical, and biophysical approaches.
Logical Workflow for Target Identification:
Benanomicin B and its Antiviral Properties Against HIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available scientific information regarding the antiviral properties of Benanomicin B, with a specific focus on its activity against the Human Immunodeficiency Virus (HIV). Due to the limited availability of specific data for this compound, this document also includes comparative data for the more extensively studied analogue, Benanomicin A, to provide a broader context for the benanomicin class of compounds.
Introduction to Benanomicins
Benanomicins are a class of antibiotics produced by Actinomadura sp. that have demonstrated both antifungal and antiviral activities.[1][2] Structurally, they belong to the anthracycline group of natural products.[1] While initially investigated for their antifungal properties, early studies also revealed their potential as inhibitors of HIV.[1][2] This guide synthesizes the existing research to provide a detailed technical resource for professionals in the field of virology and drug development.
Quantitative Antiviral Data
| Compound | Assay | Target Cells | Endpoint | Effective Concentration | Citation |
| Benanomicin A | HIV-1 Infection Inhibition | Human T-cells | Prevention of Infection | 30-100 µg/mL | [3] |
| Benanomicin A | Syncytium Formation Inhibition | HIV-1 infected cells and uninfected CD4+ cells | Inhibition of cell fusion | 10-100 µg/mL | [3] |
Note: this compound has been reported to be less active than Benanomicin A, but specific inhibitory concentrations are not provided in the available literature.[2]
Experimental Protocols
The following sections detail the general methodologies that can be inferred from the literature for assessing the anti-HIV activity of compounds like benanomicins.
HIV-1 Infection Inhibition Assay
This assay is designed to evaluate the ability of a compound to prevent the infection of susceptible cells by HIV-1.
-
Cell Line: A human T-cell line susceptible to HIV-1 infection (e.g., MT-4, CEM) is typically used.
-
Virus: A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) is used to infect the cells.
-
Protocol:
-
T-cells are seeded in a multi-well plate.
-
The cells are pre-incubated with varying concentrations of the test compound (e.g., Benanomicin A or B) for a specified period.
-
A known amount of HIV-1 is added to the cell cultures.
-
The cultures are incubated for a period of 4-7 days to allow for viral replication.
-
The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen in the culture supernatant using an ELISA-based assay, or by observing the cytopathic effect (CPE) on the cells.
-
The 50% inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces the viral marker or CPE by 50% compared to the untreated virus control.
-
Syncytium Formation Inhibition Assay
This assay assesses the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected CD4+ cells, a key mechanism of viral spread and cytopathicity.
-
Cell Lines:
-
A cell line chronically infected with HIV-1 that expresses the viral envelope glycoproteins (e.g., HUT-78/IIIB).
-
A CD4-positive cell line that is susceptible to fusion (e.g., SupT1).
-
-
Protocol:
-
The HIV-1 infected and uninfected CD4+ cells are co-cultured in the presence of various concentrations of the test compound.
-
The co-culture is incubated for 12-24 hours to allow for syncytium (giant cell) formation.
-
The number and size of syncytia are observed and quantified microscopically.
-
The IC50 is determined as the concentration of the compound that inhibits syncytium formation by 50% compared to the untreated control.
-
Mechanism of Action
The precise mechanism of the anti-HIV action of this compound has not been fully elucidated in the available literature. However, based on its known antifungal mechanism of binding to mannan on the cell surface of fungi and its ability to inhibit HIV-induced syncytium formation, a plausible mechanism of action against HIV can be hypothesized.[3][4] This proposed mechanism involves the interference with the initial stages of the HIV life cycle, specifically viral entry.
Hypothesized Mechanism of HIV Entry Inhibition
It is proposed that this compound, similar to its action on fungi, may bind to the high-mannose glycans present on the HIV-1 envelope glycoprotein gp120. This binding could sterically hinder the interaction of gp120 with its primary cellular receptor, CD4, and/or its co-receptors (CXCR4 or CCR5). By blocking this crucial initial binding step, this compound would prevent the subsequent conformational changes in the viral envelope glycoproteins that are necessary for the fusion of the viral and cellular membranes. This inhibition of fusion would effectively block the entry of the viral capsid into the host cell, thus halting the replication cycle at its earliest stage. The inhibition of syncytium formation provides strong evidence for this proposed mechanism, as this process is also mediated by the interaction between gp120 on infected cells and CD4 on uninfected cells.
Visualizations
The following diagrams illustrate the hypothesized mechanism of action and a general workflow for evaluating anti-HIV compounds.
Caption: Hypothesized mechanism of HIV-1 entry inhibition by this compound.
Caption: General workflow for in vitro evaluation of anti-HIV compounds.
Conclusion
References
- 1. New antifungal antibiotics, benanomicins A and B inhibit infection of T-cell with human immunodeficiency virus (HIV) and syncytium formation by HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifungal and antiviral activities of benanomicins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal activity and significant efficacy against a Pneumocystis carinii infected mouse model | Benanomicin A | フナコシ [funakoshi.co.jp]
- 4. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biosynthesis of Benanomicin B in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of Benanomicin B, an antifungal and antiviral polyketide antibiotic produced by actinomycetes. Drawing upon genetic and biochemical studies of the closely related pradimicin family of antibiotics, this document elucidates the key enzymatic steps, genetic determinants, and proposed chemical transformations involved in the assembly of this complex natural product.
Introduction
Benanomicins, including this compound, are members of the benzo[a]naphthacenequinone group of aromatic polyketides, which also includes the pradimicins. These compounds, produced by species of the actinomycete genus Actinomadura, exhibit significant biological activities. The biosynthetic pathway of benanomicins is intricately linked to that of pradimicins, sharing a common polyketide backbone and many subsequent tailoring steps. This guide focuses on the current understanding of the this compound biosynthetic pathway, leveraging the comprehensive research conducted on the pradimicin biosynthetic gene cluster from Actinomadura hibisca.
The Benanomicin/Pradimicin Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC). While the specific BGC for a benanomicin-producing strain like Actinomadura sp. AB1236 has not been fully sequenced and characterized in publicly available literature, extensive studies on the highly homologous pradimicin BGC from Actinomadura hibisca P157-2 provide a robust model. This cluster spans approximately 39 kb and contains 28 open reading frames (ORFs) that encode the requisite enzymatic machinery for the synthesis and tailoring of the polyketide scaffold[1][2].
Table 1: Proposed Functions of ORFs in the Pradimicin/Benanomicin Biosynthetic Gene Cluster [1]
| Gene | Proposed Function |
| Polyketide Synthase (Type II) | |
| prmA | Ketosynthase α (KSα) |
| prmB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) |
| prmC | Acyl Carrier Protein (ACP) |
| prmD | Ketoreductase |
| prmK | Aromatase/Cyclase |
| prmL | Cyclase |
| Tailoring Enzymes | |
| pdmJ | Cytochrome P450 hydroxylase (C-5 hydroxylation) |
| pdmW | Cytochrome P450 hydroxylase (C-6 hydroxylation) |
| pdmN | D-alanine ligase |
| pdmF | O-methyltransferase (C-11) |
| pdmT | O-methyltransferase (C-7) |
| pdmO | N-methyltransferase |
| pdmH | Monooxygenase |
| pdmG | Oxidoreductase |
| Sugar Biosynthesis and Glycosylation | |
| pdmS | O-glycosyltransferase (attaches the first sugar) |
| pdmQ | O-glycosyltransferase (attaches the second sugar) |
| prmY | dNDP-glucose 4,6-dehydratase |
| prmX | dNDP-glucose synthase |
| Regulation and Resistance | |
| prmR1 | Transcriptional regulator |
| prmR2 | Transcriptional regulator |
| prmZ | ABC transporter-like protein (Resistance) |
| Other | |
| prmP1 | Biotin carboxylase |
| prmP2 | Biotin carboxyl carrier protein |
| prmP3 | Carboxyltransferase |
| prmE | Monooxygenase |
| prmI | Monooxygenase |
Note: This table is based on the pradimicin gene cluster and serves as a model for the this compound pathway due to their close biosynthetic relationship.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be divided into three main stages: 1) formation of the polyketide aglycone, 2) tailoring of the aglycone, and 3) glycosylation.
The carbon skeleton of this compound is assembled by a type II polyketide synthase (PKS). This enzymatic complex iteratively condenses malonyl-CoA extender units to a starter unit, which is likely acetyl-CoA. The minimal PKS, comprising the ketosynthase α (prmA), chain length factor (prmB), and acyl carrier protein (prmC), is responsible for generating a dodecaketide (24-carbon) poly-β-ketone chain[3][4]. This linear chain then undergoes a series of cyclization and aromatization reactions, catalyzed by ketoreductases (prmD), aromatases (prmK), and cyclases (prmL), to form the characteristic benzo[a]naphthacenequinone core structure[3].
Following the formation of the core polyketide structure, a series of tailoring enzymes modify the aglycone to generate structural diversity. Key tailoring steps include:
-
Hydroxylation: Two cytochrome P450 hydroxylases, PdmJ and PdmW, introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively. These enzymes have been shown to work synergistically, with the dihydroxylated product being formed efficiently when both enzymes are present[3][5][6].
-
D-alanine Ligation: The enzyme PdmN, an amino acid ligase, attaches a D-alanine moiety to the carboxyl group at C-16 of the aglycone[3][6]. This enzyme exhibits relaxed substrate specificity and can also incorporate other amino acids[3].
-
Methylation: Several methyltransferases are involved in modifying the aglycone and the sugar moieties. PdmF is proposed to be a C-11 O-methyltransferase, and PdmT a C-7 O-methyltransferase[6]. Another methyltransferase, PdmO, is responsible for the N-methylation of the aminosugar[6][7].
The final stage in the biosynthesis of this compound involves the attachment of sugar moieties, a process crucial for its biological activity. Two glycosyltransferases, PdmS and PdmQ, are responsible for the sequential addition of sugars[7][8].
-
First Glycosylation: PdmS attaches the first sugar, a 4,6-dideoxy-4-methylamino-D-galactose (thomosamine), to the C-5 hydroxyl group of the aglycone[7][8].
-
Second Glycosylation: PdmQ then transfers a D-xylose unit to the 3'-hydroxyl group of the first sugar, completing the disaccharide chain[7][8].
The genes for the biosynthesis of these deoxysugars are also present within the gene cluster[1].
Experimental Methodologies
The elucidation of the benanomicin/pradimicin biosynthetic pathway has relied on a combination of classical genetics, molecular biology, and analytical chemistry techniques.
Early studies involved the random mutagenesis of the producing strains, such as Actinomadura verrucosospora subsp. neohibisca and Actinomadura sp. AB1236, using agents like N-methyl-N'-nitro-N-nitrosoguanidine (NTG) and UV irradiation. Mutants unable to produce the final product were then screened for the accumulation of biosynthetic intermediates[9]. These intermediates were isolated and their structures determined to piece together the biosynthetic sequence[10][11].
More targeted approaches have involved the specific inactivation of genes within the biosynthetic cluster to confirm their function. This is typically achieved through homologous recombination to create gene knockout mutants. For example, the inactivation of the ketosynthase genes prmA and prmB abolished pradimicin production, confirming the role of the cloned cluster in its biosynthesis[1][2]. Similarly, inactivation of the glycosyltransferase genes pdmS and pdmQ led to the accumulation of the aglycone and a monoglycosylated intermediate, respectively, thereby defining their sequential roles[7][8].
The heterologous expression of subsets of biosynthetic genes in a host strain, such as Streptomyces coelicolor, that does not produce the compound of interest, has been instrumental in characterizing the function of individual enzymes and enzyme combinations[3].
Feeding experiments with labeled precursors or biosynthetic intermediates to wild-type or mutant strains can help to map the biosynthetic pathway. For instance, feeding various aglycone analogs to blocked mutants of pradimicin and benanomicin producers helped to identify true intermediates that could be converted to the final products[1].
Quantitative Data
While detailed kinetic data for most enzymes in the this compound pathway are not available, some studies have reported production yields from engineered strains.
Table 2: Production Titers from Heterologous Expression and Metabolic Engineering Studies
| Strain/Condition | Product(s) | Titer (mg/L) | Reference |
| S. coelicolor CH999 expressing minimal PKS and early tailoring enzymes | Benzo[a]naphthacene quinone intermediate G-2A | 48.8 ± 3.2 | [3] |
| S. coelicolor CH999 expressing G-2A pathway + pdmN (D-alanine ligase) | JX137a (alanylated G-2A) | 31.9 ± 3.1 | [3] |
| A. hibisca wild-type | Pradimicin | 8.5 (non-optimized) | |
| A. hibisca ASA (engineered strain) with oleate feeding | Pradimicin | ~50.8 (5.98-fold increase) | [12] |
Note: Data for pradimicin are included as a proxy for this compound production potential due to the similarity of their biosynthetic pathways.
Conclusion
The biosynthesis of this compound is a complex process involving a type II polyketide synthase and a suite of tailoring enzymes, including hydroxylases, methyltransferases, an amino acid ligase, and glycosyltransferases. While the overall pathway has been largely elucidated through studies on the closely related pradimicin antibiotics, further research is needed to fully characterize the individual enzymes and their regulatory networks. A deeper understanding of this biosynthetic machinery will enable the rational engineering of the pathway to produce novel benanomicin analogs with improved therapeutic properties.
References
- 1. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 2. Cloning, sequencing, and characterization of the pradimicin biosynthetic gene cluster of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and nucleotide sequence of the putative polyketide synthase genes for pradimicin biosynthesis from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic actions of tailoring enzymes in pradimicin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "Investigation of the Tailoring Steps in Pradimicin Biosynthesis" by Kandy L. Napan [digitalcommons.usu.edu]
- 7. Three enzymes involved in the N-methylation and incorporation of the pradimicin sugar moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genetic evidence for the involvement of glycosyltransferase PdmQ and PdmS in biosynthesis of pradimicin from Actinomadura hibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pradimicins M, N, O and P, new dihydrobenzo[a]naphthacenequinones produced by blocked mutants of Actinomadura hibisca P157-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of the pradimicin family of antibiotics. II. Fermentation, isolation and structure determination of metabolites associated with the pradimicins biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
Methodological & Application
Benanomicin B: A Tool for Investigating Fungal Cell Wall Mannans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin B is an antifungal antibiotic that serves as a valuable tool for studying the intricate architecture of the fungal cell wall. While the precise mechanism of action for this compound is not as extensively studied as its analog, Benanomicin A, available evidence suggests that it likely interacts with the mannan components of the fungal cell wall. This interaction disrupts the cell wall's integrity, leading to fungal cell death. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of fungal cell wall biosynthesis and integrity, with a particular focus on its interaction with mannoproteins. It is important to note that there is currently no direct evidence to suggest that this compound inhibits specific enzymes involved in cell wall biosynthesis, such as β-1,3-glucan synthase.
Mechanism of Action
Benanomicins are a class of antibiotics known to bind to the mannan portion of the fungal cell wall.[1] This binding is essential for their antifungal activity.[1] The interaction is thought to disrupt the normal structure and function of the cell membrane, particularly in growing cells, leading to increased permeability and ultimately cell lysis.[2] Benanomicin A has been shown to preferentially kill budding yeast cells, suggesting a higher sensitivity during active cell growth and division.[3] Given the structural similarity between Benanomicin A and B, it is hypothesized that this compound shares this mannan-binding mechanism. This property makes this compound a useful probe for studying the role of mannans in fungal cell wall structure, function, and susceptibility to antifungal agents.
Data Presentation
The antifungal activity of this compound has been quantified against several fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) values.
| Fungal Species | MIC (µg/mL) |
| Cryptococcus neoformans F-10 | 1.56 |
| Candida pseudotropicalis F-2 | 6.25 |
| Candida krusei F-5 | 6.25 |
| Candida sp. Yu-1200 | 6.25 |
| Saccharomyces cerevisiae F-7 | 6.25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound
This protocol outlines the broth microdilution method to determine the MIC of this compound against a target fungal species.
Materials:
-
This compound
-
Target fungal strain(s)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
Include a drug-free well (growth control) and a well with medium only (sterility control). The final concentration of DMSO should not exceed 1% and should be consistent across all wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the drug-free growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[4]
-
Protocol 2: Probing Fungal Cell Wall Mannans using this compound
This protocol is adapted from a method using Benanomicin A to purify mannans and can be used to investigate the interaction of this compound with the fungal cell wall.[5][6]
Materials:
-
This compound
-
Fungal cells of interest
-
0.2 M CaCl₂
-
0.2 M EDTA•2Na
-
0.01 M HCl
-
0.1 M NaOH
-
Centrifuge
-
Dialysis tubing
-
Lyophilizer
Procedure:
-
Preparation of Crude Cell Wall Extract:
-
Grow the fungal cells in an appropriate liquid medium and harvest by centrifugation.
-
Wash the cells with distilled water.
-
Perform a crude extraction of cell wall components (e.g., by autoclaving the cell suspension).
-
Centrifuge to remove cell debris and collect the supernatant containing the crude cell wall extract.
-
-
Precipitation of Mannan-Benanomicin B Complex:
-
Dissolve a known amount of the crude extract in distilled water.
-
Prepare a 0.2% (w/v) solution of this compound in 0.2 M CaCl₂.
-
Add the this compound solution to the crude extract with vigorous stirring. A precipitate of the this compound-mannan complex should form.
-
Incubate for 2 hours with stirring.
-
-
Isolation of the Complex:
-
Collect the precipitate by centrifugation (e.g., 1500 x g for 10 minutes).
-
Wash the pellet with 0.2 M CaCl₂ to remove unbound components.
-
-
Dissociation of the Complex and Mannan Recovery:
-
Resuspend the pellet in a solution of 0.2 M EDTA•2Na and 0.01 M HCl to chelate the Ca²⁺ and release the mannan.
-
Centrifuge to remove the precipitated this compound.
-
Neutralize the supernatant containing the mannan with 0.1 M NaOH.
-
-
Purification of Mannan:
-
Dialyze the supernatant against running tap water for 48 hours, followed by dialysis against distilled water.
-
Lyophilize the dialyzed solution to obtain the purified mannan fraction that interacts with this compound.
-
Visualizations
The following diagrams illustrate key concepts related to the fungal cell wall and the application of this compound.
Caption: Structure of the fungal cell wall and the proposed target of this compound.
Caption: Experimental workflow for probing fungal cell wall mannans using this compound.
Caption: Generalized Fungal Cell Wall Integrity (CWI) Signaling Pathway. Note: The direct activation by this compound is hypothesized.
References
- 1. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphological alterations of Saccharomyces cerevisiae induced by benanomicin A, an antifungal antibiotic with mannan affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [bio-protocol.org]
- 5. Purification of Candida krusei mannan by using Benanomicin A [bio-protocol.org]
- 6. Presence of O‐glycosidically linked oligosaccharides in the cell wall mannan of Candida krusei purified with Benanomicin A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benanomicin B Delivery Systems in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benanomicin B is a potent antifungal and anti-HIV agent isolated from Actinomadura sp.[1]. However, its poor aqueous solubility presents a significant challenge for its application in research and potential therapeutic development[1]. This document provides detailed application notes and protocols for the preparation and characterization of two common drug delivery systems—polymeric nanoparticles and liposomes—to enhance the solubility and facilitate the in vitro study of this compound.
Due to the limited publicly available data on specific delivery systems for this compound, the following protocols and data are based on established methodologies for other poorly water-soluble antifungal drugs[2][3][4]. The provided quantitative data should be considered illustrative examples to guide researchers in their formulation development and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a suitable delivery system.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₄₂N₂O₁₈ | [1][3] |
| Molecular Weight | 826.76 g/mol | [1] |
| Solubility | Insoluble in water, Soluble in DMSO | [1] |
| Purity | >90% (HPLC) | [1] |
| Storage | -20°C | [3][5] |
I. Polymeric Nanoparticle Delivery System for this compound
Polymeric nanoparticles (PNPs) are colloidal systems that can encapsulate hydrophobic drugs like this compound, improving their aqueous dispersibility and providing controlled release[6][7]. Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a common choice for formulating nanoparticles[8].
A. Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol describes the nanoprecipitation (solvent displacement) method, a straightforward technique for preparing PLGA nanoparticles[9][10].
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Acetone (organic solvent)
-
Polyvinyl alcohol (PVA) (stabilizer)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
-
Ultrasonic bath/probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation:
-
Dissolve 50 mg of PLGA and 5 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Aqueous Phase Preparation:
-
Prepare a 1% (w/v) PVA solution in deionized water by dissolving 1 g of PVA in 100 mL of water with gentle heating and stirring.
-
Allow the solution to cool to room temperature.
-
-
Nanoprecipitation:
-
Place 20 mL of the 1% PVA solution in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 600 rpm).
-
Slowly add the organic phase dropwise into the stirring aqueous phase using a syringe pump for a controlled addition rate.
-
A milky suspension of nanoparticles will form instantaneously.
-
-
Solvent Evaporation:
-
Continue stirring the suspension at room temperature for 4-6 hours in a fume hood to allow for the complete evaporation of acetone.
-
Alternatively, use a rotary evaporator at reduced pressure and a controlled temperature (e.g., 35°C) for faster solvent removal.
-
-
Nanoparticle Purification:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C to pellet the nanoparticles.
-
Discard the supernatant containing residual PVA and unencapsulated this compound.
-
Resuspend the nanoparticle pellet in deionized water and sonicate briefly to redisperse.
-
Repeat the centrifugation and washing step two more times to ensure the removal of impurities.
-
-
Final Formulation:
-
Resuspend the final nanoparticle pellet in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) or deionized water for storage or further characterization.
-
For long-term storage, nanoparticles can be lyophilized with a cryoprotectant (e.g., trehalose).
-
B. Characterization of this compound-Loaded PLGA Nanoparticles
Proper characterization is essential to ensure the quality and performance of the nanoparticle formulation[5][11][12].
Table of Expected Characteristics:
| Parameter | Method | Expected Value |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 150 - 250 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -15 to -30 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry or HPLC | > 70% |
| Drug Loading (%) | UV-Vis Spectrophotometry or HPLC | 1 - 5% |
Protocols for Characterization:
-
Particle Size, PDI, and Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or similar instrument.
-
Perform measurements in triplicate.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
To determine the amount of encapsulated drug:
-
After the first centrifugation step during purification, collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated UV-Vis spectrophotometry or HPLC method.
-
Calculate the amount of encapsulated drug by subtracting the amount of free drug from the total initial amount of drug used.
-
-
To determine the total drug in the formulation:
-
Take a known volume of the final nanoparticle suspension and dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Measure the drug concentration using UV-Vis or HPLC.
-
-
Calculations:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
DL (%) = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles) * 100
-
-
C. In Vitro Drug Release Study
An in vitro release study helps to understand the release kinetics of this compound from the PLGA nanoparticles[13][14][15]. The dialysis bag method is a common technique for this purpose[16].
Protocol:
-
Place a known amount of this compound-loaded nanoparticle suspension (e.g., 1 mL) into a dialysis bag with a suitable molecular weight cut-off (e.g., 10 kDa).
-
Immerse the dialysis bag in a known volume of release medium (e.g., 100 mL of PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with continuous stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released versus time.
Example In Vitro Release Profile:
| Time (hours) | Cumulative Release (%) |
| 0 | 0 |
| 1 | 10.5 |
| 2 | 18.2 |
| 4 | 29.8 |
| 8 | 45.1 |
| 12 | 58.7 |
| 24 | 75.3 |
| 48 | 88.9 |
| 72 | 95.2 |
II. Liposomal Delivery System for this compound
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds[17][18]. For the hydrophobic this compound, it will primarily be entrapped within the lipid bilayer.
A. Experimental Protocol: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for liposome preparation[19][20][21].
Materials:
-
This compound
-
Phosphatidylcholine (PC) (e.g., from soybean or egg)
-
Cholesterol
-
Chloroform and Methanol (organic solvent mixture, e.g., 2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve 100 mg of phosphatidylcholine, 25 mg of cholesterol, and 10 mg of this compound in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a controlled speed and temperature (e.g., 40°C) under reduced pressure to evaporate the organic solvents.
-
A thin, uniform lipid film will form on the inner wall of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask containing the lipid film.
-
Rotate the flask gently at a temperature above the lipid phase transition temperature (e.g., 40°C) for 1-2 hours. This will lead to the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes or using a probe sonicator with short bursts and cooling periods to avoid overheating.
-
For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 cycles.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 20,000 rpm) for 1 hour at 4°C.
-
Alternatively, use size exclusion chromatography or dialysis.
-
-
Final Formulation and Storage:
-
Collect the purified liposomal suspension.
-
Store at 4°C. Avoid freezing, as it can disrupt the liposomal structure.
-
B. Characterization of this compound-Loaded Liposomes
Characterization of liposomes is crucial for ensuring their quality and stability[22].
Table of Expected Characteristics:
| Parameter | Method | Expected Value |
| Vesicle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Laser Doppler Velocimetry | -10 to -25 mV |
| Encapsulation Efficiency (%) | UV-Vis Spectrophotometry or HPLC | > 80% |
Protocols for Characterization:
The protocols for determining particle size, PDI, zeta potential, and encapsulation efficiency are similar to those described for polymeric nanoparticles, with the main difference being the method to disrupt the vesicles to release the drug for total drug quantification (e.g., using a detergent like Triton X-100 or a suitable organic solvent).
C. In Vitro Drug Release Study
The in vitro release of this compound from liposomes can also be assessed using the dialysis bag method, as described for polymeric nanoparticles.
III. Visualization of Experimental Workflow and Signaling Pathway
A. Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: Workflow for this compound nanoparticle formulation and characterization.
B. Hypothetical Signaling Pathway for this compound Antifungal Action
Based on the known mechanism of the related compound, Benanomicin A, which binds to mannoproteins in the fungal cell wall and disrupts the cell membrane, a hypothetical signaling pathway leading to fungal cell death is proposed.
Caption: Hypothetical antifungal mechanism of this compound.
Conclusion
The development of effective delivery systems is paramount for harnessing the full potential of promising but poorly soluble compounds like this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to formulate and characterize polymeric nanoparticle and liposomal delivery systems for this compound. These advanced formulations can facilitate further investigation into its mechanism of action and potential therapeutic applications. It is important to reiterate that the specific quantitative data presented are illustrative and will require experimental determination for this compound-specific formulations.
References
- 1. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nanoparticles as safe and effective delivery systems of antifungal agents: Achievements and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug delivery strategies for improved azole antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanocarrier Drug Delivery Systems: Characterization, Limitations, Future Perspectives and Implementation of Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. google.com [google.com]
- 11. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 12. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 13. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. internationaljournal.org.in [internationaljournal.org.in]
- 20. ijpsi.org [ijpsi.org]
- 21. tandfonline.com [tandfonline.com]
- 22. impactfactor.org [impactfactor.org]
Application Notes & Protocols: Analytical Standards and Quality Control for Benanomicin B
Document ID: AN-BNB-QC-2025 Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.
Introduction
Benanomicin B is a microbial metabolite originally isolated from Actinomadura sp. that belongs to the benanomicin/pradimicin family of antibiotics.[1] It exhibits a range of biological activities, including antifungal properties against pathogenic fungi like Candida albicans and Cryptococcus neoformans, as well as antiviral activity against HIV-1.[1] Given its therapeutic potential, establishing robust analytical standards and rigorous quality control (QC) procedures is critical to ensure the identity, purity, potency, and safety of this compound for research and drug development purposes.
This document provides a comprehensive overview of the recommended analytical standards, detailed experimental protocols for quality control testing, and logical workflows for the characterization of this compound. These guidelines are based on established principles for the quality control of natural product antibiotics.[2][3]
Analytical Standards & Specifications
Ensuring the quality of a this compound batch requires adherence to predefined specifications. The following table summarizes the key analytical tests and recommended acceptance criteria for a high-quality reference standard or active pharmaceutical ingredient (API).
Table 1: this compound Quality Control Specifications
| Parameter | Method | Specification | Rationale |
| Identity | |||
| Retention Time | HPLC-UV | Matches reference standard ± 2% | Confirms identity based on chromatographic behavior. |
| Mass Spectrum | LC-MS | [M+H]⁺ matches theoretical mass | Confirms molecular weight and elemental composition. |
| NMR Spectrum | ¹H NMR, ¹³C NMR | Spectrum is consistent with the established structure of this compound | Provides definitive structural confirmation. |
| Purity | |||
| Purity (Area %) | HPLC-UV | ≥ 98.0% | Ensures the absence of process-related impurities and degradation products. |
| Individual Impurity | HPLC-UV | ≤ 0.5% | Limits the level of any single unknown impurity. |
| Total Impurities | HPLC-UV | ≤ 2.0% | Controls the overall impurity profile of the material. |
| Potency & Activity | |||
| Antifungal Activity | MIC Assay | MIC values against QC strains (e.g., C. albicans) within established range (e.g., 1.56-50 µg/ml).[1] | Confirms biological activity and potency. |
| Physicochemical Properties | |||
| Appearance | Visual Inspection | Off-white to light yellow powder | Basic quality check for consistency. |
| Solubility | Visual Inspection | Soluble in DMSO and methanol | Provides handling and formulation information. |
| Water Content | Karl Fischer Titration | ≤ 3.0% | Controls moisture content which can affect stability and accurate weighing. |
| Residual Solvents | |||
| Methanol, Acetonitrile, etc. | GC-HS | Meets ICH Q3C limits | Ensures solvents used in purification are removed to safe levels. |
Quality Control Workflow
A systematic approach is essential for the consistent evaluation of this compound. The following diagram illustrates a typical quality control workflow from sample reception to batch release.
References
Benanomicin B: A Novel Tool for Investigating Mannan-Binding Proteins
Application Note AN2025-01
Introduction
Benanomicin B, a member of the pradimicin family of antibiotics, presents a unique opportunity as a molecular probe for studying mannan-binding proteins (MBPs), also known as mannan-binding lectins (MBLs). These proteins are key players in the innate immune system, recognizing carbohydrate patterns on the surface of pathogens and initiating an immune response through the lectin pathway of the complement system. The structural basis of this compound's antifungal activity lies in its ability to bind to D-mannose residues on fungal cell wall mannans in a calcium-dependent manner, mimicking the recognition mechanism of natural lectins.[1] This lectin-like property makes this compound a valuable tool for researchers in immunology, microbiology, and drug development to investigate the structure, function, and therapeutic potential of mannan-binding proteins.
This application note provides detailed protocols for utilizing this compound to study MBP interactions, including competitive binding assays and inhibition of the lectin complement pathway.
Mechanism of Action
This compound, like other pradimicins, forms a complex with calcium ions, which then specifically recognizes and binds to D-mannopyranoside residues.[1][2] This interaction is crucial for its biological activity. In the context of mannan-binding proteins, this compound can act as a competitive inhibitor, binding to the same mannose-rich glycans that are the natural ligands for these proteins. By occupying these binding sites, this compound can effectively block the interaction of MBPs with their targets, thereby inhibiting downstream signaling pathways such as the lectin pathway of complement activation.[3]
Applications
-
Competitive Inhibition Assays: this compound can be used as a competitor in various assay formats to study the binding of MBPs to their ligands. This allows for the characterization of binding affinities and the screening for other potential inhibitors.
-
Probing Mannan-Rich Surfaces: Due to its specificity for mannan, this compound can be labeled (e.g., with a fluorescent tag) and used as a probe to identify and visualize mannan-containing structures on the surface of cells or in tissue samples.
-
Inhibition of the Lectin Complement Pathway: By blocking the initial recognition step of MBL with pathogenic surfaces, this compound can be employed to study the role of the lectin pathway in various inflammatory and infectious disease models.
-
Drug Discovery: The interaction between this compound and MBPs can serve as a model for the design and development of novel therapeutics targeting the lectin pathway.
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data for the interaction of this compound with human Mannan-Binding Lectin (MBL). This data is for illustrative purposes to demonstrate how results from the described protocols could be presented.
| Parameter | Value | Method |
| IC50 (MBL-Mannan Binding) | 5 µM | Competitive ELISA |
| KD (this compound - MBL) | 2.5 µM | Surface Plasmon Resonance |
| Inhibition of C4d Deposition | 75% at 10 µM | Lectin Pathway Activity Assay |
Experimental Protocols
Protocol 1: Competitive ELISA for MBL-Mannan Binding Inhibition
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to determine the inhibitory effect of this compound on the binding of MBL to mannan.
Materials:
-
High-binding 96-well microplate
-
Mannan from Saccharomyces cerevisiae
-
Recombinant Human MBL
-
This compound
-
Anti-human MBL antibody (biotinylated)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., Tris-buffered saline with 10 mM CaCl2 and 0.05% Tween-20)
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of mannan solution (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the wells with 200 µL of 1% BSA in PBS for 1 hour at room temperature.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Competitive Binding:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a separate plate or tubes, pre-incubate a constant concentration of recombinant human MBL (e.g., 1 µg/mL) with the various concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the MBL/Benanomicin B mixtures to the mannan-coated wells. Include a positive control (MBL without inhibitor) and a negative control (assay buffer only).
-
Incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Detection:
-
Add 100 µL of biotinylated anti-human MBL antibody (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 30 minutes at room temperature in the dark.
-
-
Washing: Wash the plate five times with 200 µL of wash buffer per well.
-
Development: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stopping Reaction: Stop the reaction by adding 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the positive control and determine the IC50 value.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol outlines the use of SPR to measure the binding kinetics and affinity (KD) of this compound to immobilized MBL.
Materials:
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Recombinant Human MBL
-
This compound
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+ with 10 mM CaCl2)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Inject a solution of recombinant human MBL (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in the running buffer.
-
Inject the different concentrations of this compound over the MBL-immobilized surface and a reference flow cell (without MBL).
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between each concentration using a suitable regeneration solution (e.g., a brief pulse of EDTA or a low pH buffer), if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the MBL-immobilized flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the lectin pathway of complement activation and a typical experimental workflow for studying the inhibitory effects of this compound.
Caption: Lectin pathway of complement activation and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's inhibition of MBL-mannan interaction.
References
Troubleshooting & Optimization
Overcoming Benanomicin B solubility issues for experiments
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges when working with Benanomicin B.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound?
This compound is an antibiotic metabolite isolated from Actinomadura sp.[1] It has demonstrated antifungal, fungicidal, and antiviral activities.[2][3] Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C39H42N2O18 | [1][2][4] |
| Molecular Weight | 826.76 g/mol | [1][2][4] |
| Purity | ≥90% | [2] |
| Appearance | Solid | [2][5] |
| Storage Temperature | -20°C | [1][5] |
Q2: What is the primary solubility issue with this compound?
The primary issue is its poor aqueous solubility. This compound is reported to be insoluble in water (H2O), which presents a significant challenge for its use in aqueous-based biological assays and parenteral formulations.[1]
Q3: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for this compound.[1][2][5] It is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q4: My this compound is not dissolving in the aqueous buffer for my in vitro experiment. What should I do?
This is a common issue due to the compound's hydrophobicity. The recommended approach is to first dissolve this compound in 100% DMSO to create a concentrated stock solution. This stock can then be serially diluted into your aqueous experimental medium. It is critical to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity. Uncontrolled precipitation can occur upon dilution, so it is essential to vortex thoroughly and visually inspect for any precipitate.[6]
Q5: How can I formulate this compound for in vivo animal studies?
Direct injection of a DMSO stock is not recommended due to toxicity. A common strategy for poorly soluble compounds involves using a co-solvent system. A general formulation for animal experiments can be prepared as follows:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline or PBS
The solvents must be added sequentially, ensuring the compound is fully dissolved at each step.[3] For oral gavage, preparing a homogenous suspension using 0.5% CMC-Na is also a viable option.[3]
Q6: Are there other general techniques to improve the solubility of compounds like this compound?
Yes, various techniques are used in pharmaceutical development to enhance the solubility of poorly water-soluble drugs. The selection of a method depends on the drug's properties and the requirements of the dosage form.[7][8]
| Technique | Description |
| Particle Size Reduction | Methods like micronization or nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[8][9][10] |
| Solid Dispersion | This involves dispersing the hydrophobic drug within a hydrophilic carrier matrix to improve dissolution.[7][9] |
| Complexation | Inclusion complexes can be formed with molecules like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior, effectively encapsulating and solubilizing the drug.[7][8] |
| Use of Co-solvents | Adding a water-miscible organic solvent (co-solvent) to an aqueous solution can increase the solubility of nonpolar drugs.[6] |
| pH Adjustment | For ionizable compounds, adjusting the pH of the solution can convert the drug into a more soluble salt form.[9] |
| Use of Surfactants | Surfactants can form micelles that encapsulate hydrophobic drugs, increasing their solubility in aqueous media.[9] |
Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol details the standard procedure for preparing a concentrated stock solution of this compound for long-term storage and subsequent dilution.
-
Weighing: Accurately weigh the desired amount of solid this compound powder. For small quantities (e.g., 1-5 mg), it is often recommended to use the entire amount in the vial to avoid losses and weighing errors.[3]
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.[3]
-
Verification: Visually inspect the solution to ensure all solid material has completely dissolved and the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
References
- 1. Anti-HIV and anti-fungal activity | this compound | フナコシ [funakoshi.co.jp]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound (formate) | TargetMol [targetmol.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 116249-66-2 [chemicalbook.com]
- 6. ijpbr.in [ijpbr.in]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing Benanomicin B dosage for in vivo studies
Disclaimer: This technical support center provides information on the benanomicin class of antifungal agents. It is important to note that currently, detailed in vivo dosage, pharmacokinetic, and toxicity data for Benanomicin B is not available in published scientific literature. The information provided herein is primarily based on studies conducted with Benanomicin A . Researchers should use this information as a reference point and exercise caution when designing experiments with this compound, as its properties may differ.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for benanomicins?
A1: Based on studies with Benanomicin A, the proposed mechanism of action involves binding to mannan or mannoproteins within the fungal cell wall and cell membrane. This interaction is thought to disrupt the normal structure and function of the cell membrane in metabolically active fungi, leading to the leakage of intracellular components like K+ and ATP, and ultimately causing cell death.
Q2: What is a potential starting point for determining an effective in vivo dose of this compound?
A2: As there is no published in vivo data for this compound, a rational starting point would be to consider the effective doses of Benanomicin A from preclinical models. For instance, in mouse models of systemic fungal infections, subcutaneous ED50 values for Benanomicin A ranged from 1.30 mg/kg/day to 21.5 mg/kg/day, depending on the fungal pathogen.[1] It is crucial to perform dose-ranging studies to determine the optimal dose for this compound in your specific model.
Q3: Are there any known pharmacokinetic parameters for benanomicins?
A3: There is a lack of published pharmacokinetic data for both Benanomicin A and B. A study on Benanomicin A mentioned that intravenous administration of 20 mg/kg in rats resulted in serum levels exceeding 12.5 mg/L for at least 5 hours, suggesting some level of systemic exposure. However, detailed parameters like half-life, clearance, and volume of distribution have not been reported.
Q4: What is the known toxicity profile of benanomicins?
A4: While a formal toxicity study for this compound is not publicly available, research on Benanomicin A suggests it is well-tolerated in mice, rats, and dogs. Intravenous doses of up to 600 mg/kg in mice and daily doses of 100 mg/kg for 28 days in rats have been reported without significant adverse effects. This suggests that Benanomicin A has low toxicity, which may compensate for its potentially lower in vitro activity compared to drugs like amphotericin B.
Q5: How does the antifungal activity of Benanomicin A compare to other agents?
A5: Benanomicin A has demonstrated a broad spectrum of fungicidal activity.[2][3] Its in-vitro minimum inhibitory concentrations (MICs) are comparable to amphotericin B for some fungi, such as Cryptococcus, but can be two to eightfold higher for other pathogens.[3] In in vivo models, the efficacy of Benanomicin A was found to be intermediate between amphotericin B and fluconazole against Candida albicans and Aspergillus fumigatus infections.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Lack of Efficacy in In Vivo Model | - Insufficient dosage.- Poor bioavailability of the compound.- The fungal strain is resistant.- Rapid metabolism or clearance of the compound. | - Perform a dose-escalation study to find the effective dose.- Consider a different route of administration or formulation to improve exposure.- Confirm the susceptibility of your fungal strain in vitro (MIC testing).- Conduct a pilot pharmacokinetic study to determine serum and tissue concentrations. |
| Unexpected Toxicity or Adverse Events | - The compound may have off-target effects.- The vehicle used for administration is causing toxicity.- The dose is too high for the specific animal model. | - Reduce the dose and re-evaluate.- Include a vehicle-only control group to assess the effects of the formulation.- Monitor animals closely for clinical signs of toxicity and consider histopathological analysis of key organs. |
| Variability in Experimental Results | - Inconsistent dosing technique.- Variation in the fungal inoculum.- Differences in animal health status. | - Ensure all personnel are trained on the same administration technique.- Standardize the preparation and quantification of the fungal challenge.- Use age- and weight-matched animals from a reputable supplier. |
Data Presentation
Table 1: In Vivo Efficacy of Benanomicin A in Murine Systemic Infection Models
| Fungal Pathogen | Route of Administration | ED50 (mg/kg/day) | Reference Compound | ED50 of Reference (mg/kg/day) |
| Candida albicans | Subcutaneous | 1.30 | Amphotericin B | <0.078 |
| Fluconazole | 2.50 | |||
| Aspergillus fumigatus | Subcutaneous | 19.0 | Amphotericin B | 0.38 |
| Fluconazole | >50 | |||
| Cryptococcus neoformans | Subcutaneous | 21.5 | Amphotericin B | 0.15 |
Data extracted from a study comparing the in-vivo antifungal activity of Benanomicin A.[1]
Experimental Protocols
Protocol: Murine Model of Systemic Fungal Infection for Efficacy Testing
This protocol is based on the methodology described for evaluating the in vivo efficacy of Benanomicin A.[1]
1. Animals:
-
Use specific-pathogen-free mice (e.g., ICR strain), matched for age and sex.
2. Fungal Inoculum Preparation:
-
Culture the desired fungal pathogen (Candida albicans, Aspergillus fumigatus, or Cryptococcus neoformans) on appropriate agar plates.
-
Harvest the fungal cells or conidia and wash them with sterile saline.
-
Adjust the final concentration of the fungal suspension to the desired level (e.g., for A. fumigatus, 6 x 10^6 conidia/mL).
3. Infection:
-
Infect mice via intravenous injection (e.g., through the tail vein) with the prepared fungal suspension (e.g., 0.2 mL).
4. Drug Preparation and Administration:
-
Dissolve Benanomicin A (or B) in a suitable vehicle (e.g., sterile saline).
-
For determination of ED50, prepare serial dilutions of the drug.
-
Administer the drug solution via the desired route (e.g., subcutaneously or intravenously) at specified time points post-infection (e.g., 1 hour, and 1, 2, 3, and 4 days after infection).
-
Include a vehicle-only control group.
5. Monitoring and Endpoint:
-
Monitor the animals daily for signs of illness and mortality for a defined period (e.g., 7 days).
-
The primary endpoint is typically survival, from which the ED50 (the dose required to protect 50% of the animals) can be calculated.
-
For organ burden studies, euthanize a subset of animals at specific time points, harvest organs (e.g., kidneys), homogenize the tissue, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.
Visualizations
Caption: Proposed Mechanism of Action for Benanomicin A.
Caption: General Experimental Workflow for In Vivo Efficacy Studies.
Caption: Troubleshooting Logic for Poor In Vivo Efficacy.
References
- 1. The in-vivo activity of an antifungal antibiotic, benanomicin A, in comparison with amphotericin B and fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in working with Benanomicin B
Welcome to the technical support center for Benanomicin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary activities?
This compound is a member of the pradimicin family of antibiotics, which are natural products isolated from Actinomadura sp. It is known for its broad-spectrum antifungal activity against a variety of pathogenic fungi, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[1][2] Additionally, this compound has demonstrated antiviral activity, notably inhibiting HIV-1 infection in T-cells and syncytium formation.
Q2: What is the mechanism of action of this compound?
The antifungal mechanism of action for the pradimicin class of antibiotics, including this compound, involves a calcium-dependent binding to the mannan portion of mannoproteins on the fungal cell surface.[3][4] This interaction disrupts the fungal cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.[4]
Q3: What are the basic physicochemical properties of this compound?
Here is a summary of the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₃₉H₄₂N₂O₁₈ | [5] |
| Molecular Weight | 826.76 g/mol | [5] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO; Insoluble in water | [1][5] |
Troubleshooting Guides
Solubility and Compound Preparation
Problem: Precipitate formation when adding this compound to aqueous buffers or cell culture media.
Cause: this compound is insoluble in water.[5] Direct addition to aqueous solutions will cause it to precipitate.
Solutions:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Store the DMSO stock solution at -20°C for long-term storage. For a related pradimicin derivative, storage at -70°C was recommended for maximum stability.[6]
-
-
Working Solution Preparation:
-
To prepare a working solution, perform serial dilutions from the DMSO stock into your aqueous buffer or cell culture medium.
-
Ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on the cells.
-
If precipitation still occurs upon dilution, try vortexing the solution or using sonication to aid dissolution. However, be cautious as excessive sonication can degrade the compound.
-
Logical Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing this compound solutions.
Antifungal Susceptibility Testing
Problem: Inconsistent or difficult-to-interpret Minimum Inhibitory Concentration (MIC) results.
Potential Causes & Solutions:
-
Compound Precipitation: Due to its poor water solubility, this compound may precipitate in the test wells, leading to inaccurate MIC readings.
-
Solution: Ensure proper solubilization in DMSO and careful dilution as described above. Visually inspect the wells for any signs of precipitation before and after incubation.
-
-
Calcium Concentration: The antifungal activity of pradimicins is calcium-dependent.[3][4] Variations in the calcium concentration of the culture medium can affect the compound's efficacy.
-
Solution: Use a standardized and consistent batch of RPMI 1640 medium. If preparing your own medium, ensure that the calcium concentration is consistent between experiments.
-
-
Color Interference: Some pradimicin derivatives are reddish in color, which could potentially interfere with colorimetric assays used for determining cell viability.[7]
-
Solution: If using a colorimetric readout (e.g., AlamarBlue, XTT), run a control plate with this compound in medium without cells to check for any direct reduction of the dye by the compound. If interference is observed, consider alternative methods for determining cell viability, such as microscopic examination or counting colony-forming units (CFUs).
-
-
Trailing Growth: Some fungi may exhibit "trailing growth," where there is reduced but still visible growth at concentrations above the MIC.
-
Solution: Adhere to standardized protocols for reading MIC endpoints, such as a 50% or 80% reduction in growth compared to the control, depending on the specific assay and fungus.[5]
-
Experimental Protocol: Broth Microdilution MIC Assay for Candida albicans
-
Inoculum Preparation: Culture C. albicans on Sabouraud dextrose agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in RPMI 1640 medium in a 96-well plate. Remember to start from a DMSO stock and keep the final DMSO concentration consistent and low.
-
Inoculation: Add an equal volume of the fungal inoculum to each well of the 96-well plate containing the compound dilutions.
-
Controls: Include a positive control (fungus in medium with DMSO vehicle) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the positive control. This can be assessed visually or with a spectrophotometer.
HIV-1 Syncytium Formation Assay
Problem: Difficulty in observing a dose-dependent inhibition of syncytium formation.
Potential Causes & Solutions:
-
Compound Insolubility: this compound precipitating out of solution will lead to an inaccurate effective concentration.
-
Assay Timing: The timing of compound addition relative to the co-culture of infected and uninfected cells is critical.
-
Solution: Add this compound to the uninfected CD4+ T-cells before they are mixed with the HIV-1-infected cells to allow the compound to be present at the time of cell-to-cell contact.
-
-
High Viral Titer: An excessively high ratio of infected to uninfected cells can lead to rapid and overwhelming syncytium formation, making it difficult to observe inhibition.
-
Solution: Optimize the ratio of infected to uninfected cells to achieve a quantifiable number of syncytia in the control wells.
-
Experimental Protocol: HIV-1 Syncytium Formation Inhibition Assay
-
Cell Preparation:
-
Maintain a culture of CD4+ T-cells (e.g., MT-2 or CEM-SS cells).
-
Maintain a culture of the same cell line chronically infected with an HIV-1 strain that induces syncytia.
-
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Assay Setup:
-
Plate the uninfected CD4+ T-cells in a 96-well plate.
-
Add the this compound dilutions to the wells containing the uninfected cells and incubate for a short period (e.g., 1 hour).
-
Add the HIV-1 infected cells to the wells at a pre-determined optimal ratio.
-
-
Controls: Include wells with untreated cells (positive control for syncytium formation) and cells with vehicle (DMSO) control.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.
-
Quantification: Observe and count the number of multinucleated giant cells (syncytia) in each well using a microscope.
Signaling Pathway: this compound Antifungal Mechanism
Caption: this compound's calcium-dependent antifungal action.
Cytotoxicity Assays (e.g., MTT Assay)
Problem: Inaccurate assessment of cell viability, potentially due to interference with the assay chemistry.
Potential Causes & Solutions:
-
Direct Reduction of MTT: Some compounds can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[7][8]
-
Solution: Perform a cell-free control by adding this compound to culture medium with MTT but without cells. If a color change is observed, the MTT assay is not suitable, and an alternative cytotoxicity assay that does not rely on tetrazolium reduction should be used (e.g., trypan blue exclusion, LDH release assay, or a luminescent ATP-based assay).
-
-
Compound Color: The inherent color of this compound might interfere with the absorbance reading of the formazan product.
-
Solution: Include a control with this compound in the solubilization buffer (without MTT) to measure its background absorbance. Subtract this background from the readings of the treated wells.
-
-
Precipitation: If this compound precipitates in the wells, it can scatter light and affect absorbance readings.
-
Solution: Visually inspect the wells before reading the plate. If a precipitate is present, the results may be unreliable. Try to optimize the concentration range to stay below the solubility limit.
-
Experimental Workflow: Troubleshooting MTT Assay Interference
Caption: Troubleshooting workflow for potential MTT assay interference.
Off-Target Effects
Problem: Observing unexpected cellular effects that may not be related to the primary mechanism of action.
Considerations:
-
Cytotoxicity in Mammalian Cells: While the primary target of this compound is the fungal cell wall, high concentrations may exhibit off-target cytotoxicity in mammalian cells. A study on a related compound, pradimicin-IRD, showed cytotoxicity against both tumor and non-tumor cell lines.[1]
-
Recommendation: Always perform a dose-response cytotoxicity assay on the mammalian cell line being used to determine the non-toxic concentration range for your experiments.
-
-
Interaction with Cellular Pathways: As a complex natural product, this compound could have unforeseen interactions with various cellular proteins and signaling pathways.
-
Recommendation: If unexpected phenotypes are observed, consider employing broader screening approaches like proteomics or transcriptomics to identify potential off-target interactions. When interpreting results, it's important to consider that observed effects might not solely be due to the canonical antifungal mechanism.
-
This technical support guide provides a starting point for troubleshooting common issues when working with this compound. Due to the limited specific literature on the experimental challenges with this particular compound, some recommendations are based on best practices for working with poorly soluble natural products and related compounds from the pradimicin class. Careful experimental design, including appropriate controls, is paramount for obtaining reliable and interpretable results.
References
- 1. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HIV-induced syncytium formation requires the formation of conjugates between virus-infected and uninfected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a New Colorimetric Assay with the NCCLS Broth Microdilution Method (M-27A) for Antifungal Drug MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing Compounds for Antiviral Activity in Cell Cultures Infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Benanomicin B assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Benanomicin B.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an antifungal antibiotic. While specific literature on this compound is limited, its analogue, Benanomicin A, is known to act by binding to mannoproteins in the fungal cell wall and membrane. This binding disrupts the normal structure and function of the cell membrane, leading to the leakage of intracellular components like K+ and ATP. Additionally, it inhibits the activity of H(+)-ATPase in the cell membrane. It is presumed that this compound shares a similar mechanism of action.
Q2: What are the optimal storage and handling conditions for this compound?
For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: Which fungal strains are susceptible to this compound?
Benanomicin A, a related compound, has a broad antifungal spectrum, inhibiting the growth of various yeasts, dimorphic fungi, and dermatophytes.[1] It is expected that this compound would be effective against a similar range of fungi. Susceptibility testing is recommended for your specific strain of interest.
Q4: How should I prepare this compound for in vitro assays?
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
For assays, dilute the stock solution to the desired working concentrations using the appropriate sterile culture medium. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced toxicity to the fungal cells.
Troubleshooting Guides
Issue 1: High Variability Between Replicates
High variability between replicate wells can obscure the true effect of this compound.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Use calibrated pipettes and ensure consistent technique. For multi-well plates, consider using a multichannel pipette for adding reagents and compounds.[2] |
| Edge Effects | Evaporation and temperature gradients can be more pronounced in the outer wells of a microplate.[3] To mitigate this, fill the outer wells with sterile medium or PBS and do not use them for experimental data. |
| Incomplete Reagent Mixing | Ensure all reagents, including the this compound dilutions and cell suspensions, are thoroughly mixed before dispensing into the assay plate.[2] |
| Cell Clumping | Inconsistent cell numbers per well can lead to high variability. Ensure the fungal cell suspension is homogenous and free of clumps before plating. Gentle vortexing or trituration may be necessary. |
| Contamination | Microbial contamination can interfere with assay readouts. Practice good aseptic technique and regularly test for contamination.[4] |
Troubleshooting Workflow for High Variability
Caption: Troubleshooting decision tree for high replicate variability.
Issue 2: Lower Than Expected Potency (High IC50/MIC)
If this compound appears less effective than anticipated, consider the following factors.
Quantitative Data Summary: Expected IC50 Ranges
The following table provides hypothetical IC50 values for this compound against different fungal species to illustrate potential variability. Actual values must be determined experimentally.
| Fungal Species | Assay Type | Incubation Time (h) | Expected IC50 (µM) |
| Candida albicans | Broth Microdilution | 24 | 0.5 - 2.0 |
| Candida albicans | Broth Microdilution | 48 | 1.0 - 4.0 |
| Cryptococcus neoformans | Broth Microdilution | 48 | 2.0 - 8.0 |
| Aspergillus fumigatus | Broth Microdilution | 48 | 5.0 - 20.0 |
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Incorrect Drug Concentration | Verify the initial concentration of the this compound stock solution. Ensure accurate serial dilutions. |
| Compound Degradation | Ensure this compound has been stored correctly and avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions for each experiment. |
| High Cell Density | An excessively high inoculum of fungal cells can lead to an underestimation of potency. Optimize the cell density for your specific assay. |
| Assay Incubation Time | The apparent potency can change with incubation time. Ensure you are using a consistent and appropriate incubation period for your fungal strain. |
| Binding to Plasticware | Some compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates. |
Experimental Protocols
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the MIC of this compound against a yeast species like Candida albicans.
-
Prepare this compound Dilutions:
-
Prepare a 2X working stock of the highest concentration of this compound to be tested in the appropriate culture medium (e.g., RPMI-1640).
-
Perform serial 2-fold dilutions in a separate 96-well plate to create a concentration gradient.
-
-
Prepare Fungal Inoculum:
-
Culture C. albicans overnight in a suitable broth (e.g., YPD).
-
Adjust the cell density to 1-5 x 10^5 cells/mL in RPMI-1640 medium.
-
-
Assay Plate Setup:
-
Add 50 µL of the 2X this compound dilutions to a sterile 96-well flat-bottom plate.
-
Add 50 µL of the fungal inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (fungal cells in medium, no drug) and a negative control (medium only).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the positive control. This can be assessed visually or by measuring absorbance at 600 nm.
-
Experimental Workflow Diagram
Caption: Workflow for a broth microdilution MIC assay.
Signaling Pathway
Inferred Signaling Pathway of this compound in Fungi
Based on the mechanism of the related compound Benanomicin A, the following pathway is proposed for this compound's antifungal activity.
Caption: Proposed mechanism of action for this compound.
References
Technical Support Center: Benanomicin B Cytotoxicity Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Benanomicin B using various cell viability assays.
General Information
This compound is a natural product known for its antifungal and anti-HIV properties.[1] When evaluating its potential as a therapeutic agent, it is crucial to determine its cytotoxic effects on mammalian cells. This guide addresses common issues encountered during in vitro cytotoxicity testing.
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is most suitable for testing this compound cytotoxicity?
The choice of assay depends on several factors, including the expected mechanism of cell death, the cell type, and available equipment. It is often recommended to use multiple assays to confirm results.[2]
-
Metabolic Assays (MTT, MTS, alamarBlue): These are colorimetric or fluorometric assays that measure the metabolic activity of cells, which is often proportional to the number of viable cells.[3][4][5] They are widely used for initial screening due to their simplicity and high-throughput capabilities.
-
ATP Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP, an indicator of metabolically active cells.[6][7] They are known for their high sensitivity.
-
Cytotoxicity Assays (LDH): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[2]
Q2: What is a typical concentration range for testing this compound?
Since this compound's cytotoxic concentration on various mammalian cell lines is not widely reported, a broad concentration range should be initially screened. Based on its activity in other contexts (e.g., anti-HIV activity at 10-100 µg/mL), a starting range of 0.1 to 100 µg/mL could be considered.[1] Subsequent experiments should narrow down the concentration range to accurately determine the IC50 value (the concentration that inhibits 50% of cell viability).
Q3: My MTT/MTS assay results show an unexpected increase in signal at high concentrations of this compound. What could be the cause?
This could be due to interference of this compound with the assay reagents. Some compounds, particularly colored natural products, can directly reduce the tetrazolium salts (MTT/MTS) to formazan, leading to a false-positive signal for cell viability.[3][8]
Troubleshooting:
-
Run a cell-free control with this compound and the assay reagent to check for direct reduction.
-
If interference is confirmed, consider using an alternative assay that is less susceptible to such artifacts, like the CellTiter-Glo® (ATP) assay or a direct cell counting method with trypan blue exclusion.
Q4: I am observing high variability between replicate wells. What are the common causes?
High variability can stem from several sources:[9]
-
Uneven cell seeding: Ensure a homogenous single-cell suspension before plating.
-
Pipetting errors: Use calibrated pipettes and ensure consistent technique.
-
"Edge effect": Wells on the periphery of the plate are prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Compound precipitation: this compound is soluble in DMSO but may precipitate in aqueous culture media.[1] Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, consider adjusting the final DMSO concentration or using a different solvent system if compatible with your cells.
Experimental Protocols & Troubleshooting
Below are detailed protocols for common cell viability assays and specific troubleshooting guides.
MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[3][11]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][11]
Troubleshooting Guide: MTT Assay
| Problem | Possible Cause | Solution |
| High background in cell-free wells | Contamination of media or reagents. | Use fresh, sterile reagents. Filter-sterilize solutions. |
| Phenol red in the media can interfere with absorbance readings. | Use phenol red-free media for the assay. | |
| Low signal in viable cell controls | Suboptimal cell number. | Optimize the initial cell seeding density. |
| Insufficient incubation time with MTT. | Increase the incubation time with MTT to allow for sufficient formazan formation. | |
| Incomplete solubilization of formazan crystals. | Ensure complete mixing after adding the solubilizing agent. Pipette up and down gently or use an orbital shaker.[11] | |
| Inconsistent results | See "High variability between replicate wells" in the FAQ section. | Address cell seeding, pipetting, and edge effects. |
| MTT reagent exposed to light. | Store MTT solution protected from light. |
Quantitative Data Summary (Illustrative)
| Assay | Cell Line | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MTT | A549 (Lung Cancer) | To be determined | 0.1 - 1.0 |
| MTT | MCF-7 (Breast Cancer) | To be determined | 0.05 - 0.5 |
| MTT | HEK293 (Normal Kidney) | To be determined | >10 |
Note: The IC50 values for this compound are illustrative and need to be experimentally determined.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture provided in the kit.
-
Incubation: Incubate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Troubleshooting Guide: LDH Assay
| Problem | Possible Cause | Solution |
| High background LDH in media | Serum in the culture medium contains LDH. | Use low-serum or serum-free medium during the experiment. Alternatively, run a background control with medium only and subtract the value. |
| High spontaneous LDH release in untreated cells | Cells are overgrown or unhealthy. | Optimize cell seeding density to avoid over-confluence. Ensure proper cell culture techniques. |
| Vigorous pipetting during cell seeding or supernatant collection. | Handle cells and liquids gently to avoid mechanical damage to the cell membrane. | |
| Low signal with positive control | Insufficient cell lysis in the maximum LDH release control. | Ensure the lysis buffer is added correctly and incubated for the recommended time. |
| Inactive LDH enzyme. | Check the expiration date of the kit and store reagents properly. |
Quantitative Data Summary (Illustrative)
| Assay | Cell Line | This compound EC50 for LDH release (µM) | Positive Control (e.g., Triton X-100) |
| LDH | A549 (Lung Cancer) | To be determined | 0.1% |
| LDH | MCF-7 (Breast Cancer) | To be determined | 0.1% |
| LDH | HEK293 (Normal Kidney) | To be determined | 0.1% |
Note: The EC50 values for this compound are illustrative and need to be experimentally determined.
Visualizations
Experimental Workflow
Caption: General workflow for assessing this compound cytotoxicity.
Potential Signaling Pathway for Drug-Induced Apoptosis
While the specific signaling pathway for this compound-induced cytotoxicity in mammalian cells is not yet elucidated, many cytotoxic compounds induce apoptosis. The following diagram illustrates a generalized apoptosis pathway that could be investigated.
Caption: Potential apoptotic pathways induced by a cytotoxic compound.
References
- 1. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 2. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 5. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. nanopartikel.info [nanopartikel.info]
Strategies to minimize off-target effects of Benanomicin B
Welcome to the technical support center for Benanomicin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to minimize off-target effects and to effectively troubleshoot experiments involving this potent antifungal and antiviral agent.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is an antibiotic isolated from Actinomadura sp. with known antifungal and anti-HIV activities.[1] Its precise molecular target in mammalian cells has not been fully elucidated. However, studies on the related compound, Benanomicin A, in Saccharomyces cerevisiae suggest that it acts by binding to mannan or mannoproteins within the fungal cell wall and membrane. This interaction disrupts the cell permeability barrier, leading to leakage of intracellular components and ultimately cell death. It is plausible that this compound shares a similar mechanism against fungal cells. Its antiviral mechanism, particularly against HIV-1, involves the inhibition of syncytium formation.[1]
Q2: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound. What could be the cause?
A2: Unexpected cytotoxicity in mammalian cells could be due to several factors:
-
Off-target effects: this compound may be interacting with unintended proteins or cellular pathways in your specific cell line. All small molecules have the potential for off-target binding, which can lead to cellular stress and toxicity.
-
High concentration: The concentration of this compound required for antifungal or antiviral activity may be cytotoxic to mammalian cells. It is crucial to determine the therapeutic window for your specific application.
-
Cell line sensitivity: Different mammalian cell lines can have varying sensitivities to a given compound due to differences in their proteome, metabolism, and signaling pathways.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not exceeding the tolerance level of your cells.[1]
Q3: How can I begin to identify the potential off-targets of this compound in my experimental system?
A3: Identifying off-targets is a multi-step process. A good starting point is to employ unbiased, large-scale screening methods. Techniques such as proteomic profiling (e.g., using mass spectrometry to analyze changes in protein expression or post-translational modifications after treatment) can provide a broad overview of the cellular response to this compound.[2][3][4] Another powerful technique is kinome scanning, which assesses the binding of this compound to a large panel of kinases, a common class of off-target proteins for many drugs.[5][6][7]
Q4: Are there any known analogs of this compound that might have a better selectivity profile?
A4: The development of analogs is a common strategy to improve the selectivity and reduce off-target effects of a lead compound. While the public literature on a wide range of this compound analogs with detailed selectivity profiles is limited, the synthesis of analogs of the related Benanomicin A has been reported. This suggests that medicinal chemistry efforts to modify the core structure are feasible and could be a viable strategy to develop derivatives with improved therapeutic indices. Investigating structure-activity relationships (SAR) is key to this process.[8][9]
Troubleshooting Guides
Issue 1: High background signal or inconsistent results in biochemical assays.
-
Question: My in vitro assays with this compound are showing high background or are not reproducible. What steps can I take to troubleshoot this?
-
Answer:
-
Confirm Compound Integrity and Purity: Ensure the purity of your this compound stock. Impurities can interfere with assays. Purity can be assessed by techniques like HPLC.[1]
-
Solubility Issues: this compound is soluble in DMSO but insoluble in water.[1] Ensure that the compound is fully dissolved in the stock solution and does not precipitate when diluted into your aqueous assay buffer. Consider the use of a small percentage of a non-ionic detergent like Tween-20 or Triton X-100 in your buffer to maintain solubility, but first, confirm the detergent's compatibility with your assay.
-
Assay Interference: Some compounds can interfere with assay detection methods (e.g., fluorescence, luminescence). Run a control with this compound in the assay buffer without the target protein or substrate to check for any intrinsic signal.
-
Buffer Composition: Check the pH and ionic strength of your assay buffer. The binding of a compound to its target can be sensitive to these parameters.
-
Issue 2: Discrepancy between in vitro activity and cellular effects.
-
Question: this compound shows potent activity against my target protein in a biochemical assay, but I'm not seeing the expected downstream effect in my cell-based assays, or I'm seeing toxicity at much lower concentrations than expected. Why might this be happening?
-
Answer:
-
Cell Permeability: this compound may have poor permeability across the mammalian cell membrane, preventing it from reaching its intracellular target. You can assess cell permeability using various commercially available assays.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell. This can be tested by co-incubating the cells with known efflux pump inhibitors.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form. You can analyze the stability of this compound in the presence of cell lysates or by performing a time-course experiment and measuring the compound concentration by LC-MS.
-
Dominant Off-Target Effects: A potent off-target effect could be masking the desired on-target phenotype or causing toxicity at lower concentrations. Refer to the experimental protocols below for identifying off-targets.
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity Profile of this compound in a Mammalian Cell Line
This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of this compound in a mammalian cell line using a colorimetric cell viability assay (e.g., MTT or WST-1).
Methodology:
-
Cell Seeding: Seed your mammalian cell line of choice in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the serially diluted this compound and the vehicle control. Incubate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
| Parameter | Description |
| Cell Line | e.g., HeLa, HEK293T, A549 |
| Seeding Density | Determined empirically for each cell line to ensure exponential growth throughout the experiment. |
| This compound Conc. Range | e.g., 0.1 µM to 100 µM (adjust based on expected potency) |
| Incubation Time | 24, 48, 72 hours |
| Assay Reagent | MTT, WST-1, or similar |
Protocol 2: Kinome-Wide Off-Target Profiling using a Competition Binding Assay
This protocol describes a general workflow for using a commercial service like KINOMEscan™ to identify potential kinase off-targets of this compound.
Methodology:
-
Compound Submission: Provide a high-purity sample of this compound at the required concentration and volume to the service provider.
-
Assay Principle: The assay is based on the ability of the test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Screening: The service provider will perform the binding assays, typically at a single high concentration of this compound (e.g., 1 or 10 µM), against their full kinase panel (often >400 kinases).
-
Data Analysis: The results are usually provided as a percentage of control, where a lower percentage indicates stronger binding of this compound to the kinase. Hits are identified based on a pre-defined threshold (e.g., >90% inhibition).
-
Follow-up: For identified hits, it is recommended to perform dose-response experiments to determine the binding affinity (Kd) and to validate these interactions in orthogonal biochemical or cell-based assays.
| Parameter | Description |
| Assay Format | Competition Binding Assay |
| Kinase Panel | e.g., >480 human kinases |
| Initial Screening Conc. | 1 µM or 10 µM |
| Data Output | Percent of Control (%Ctrl) or Percent Inhibition (%Inhibition) |
| Hit Criteria | e.g., %Inhibition > 90% |
Protocol 3: Global Proteomic Profiling to Identify Cellular Pathways Affected by this compound
This protocol provides a general workflow for a label-free quantitative proteomics experiment to identify changes in protein expression in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest and treat them with a chosen concentration of this compound (e.g., the IC50 value) and a vehicle control for a specific duration.
-
Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors. Quantify the total protein concentration.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., DAVID, Metascape) to perform functional enrichment analysis on the list of differentially expressed proteins to identify affected cellular pathways.
| Parameter | Description |
| Treatment | This compound at a defined concentration (e.g., IC50) vs. Vehicle Control |
| Replicates | Minimum of 3 biological replicates per condition |
| Instrumentation | High-resolution mass spectrometer (e.g., Orbitrap) |
| Quantification | Label-free quantification (LFQ) |
| Statistical Test | t-test or ANOVA with p-value and fold-change cutoffs |
Visualizations
References
- 1. Anti-HIV and anti-fungal activity | this compound | フナコシ [funakoshi.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Proteomics and Phosphoproteomics Profiling of Drug-Addicted BRAFi-Resistant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic profiling dataset of chemical perturbations in multiple biological backgrounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
Benanomicin B Demonstrates Potential Efficacy Against Azole-Resistant Fungal Strains
A promising alternative in the face of growing antifungal resistance, Benanomicin B, a member of the pradimicin family of antibiotics, shows significant potential in combating fungal strains that have developed resistance to commonly used azole-based drugs. Its unique mechanism of action, which is distinct from that of azoles, suggests a low likelihood of cross-resistance, offering a valuable therapeutic avenue for researchers and drug development professionals.
This compound's efficacy stems from its ability to bind to the mannan component of the fungal cell wall, a mechanism that is dependent on the presence of calcium. This interaction disrupts the integrity of the cell membrane, leading to fungal cell death. This mode of action is fundamentally different from that of azole antifungals, which work by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane. The rise of azole resistance, often through mutations in the enzymes involved in ergosterol biosynthesis or through the increased efflux of the drug from the fungal cell, has created an urgent need for novel antifungals with alternative targets.
While direct comparative studies on this compound against a wide array of azole-resistant fungal strains are limited, substantial evidence from studies on closely related compounds, such as Benanomicin A and other pradimicins, strongly supports its potential. Research has shown that azole-resistant strains of Candida albicans remain susceptible to Pradimicin A. Furthermore, a derivative of pradimicin, BMS-181184, has demonstrated efficacy against itraconazole-resistant Aspergillus fumigatus, with no evidence of cross-resistance.
Comparative In Vitro Activity
The following tables summarize the available data on the in vitro activity of this compound's close analog, Benanomicin A, and a pradimicin derivative, BMS-181184, against various fungal pathogens, including some azole-resistant strains. This data is compared with the activity of conventional antifungal agents like Amphotericin B and Fluconazole.
Table 1: Comparative Efficacy of Benanomicin A and Other Antifungals Against Systemic Fungal Infections in a Murine Model
| Antifungal Agent | Fungal Species | ED50 (mg/kg/day) |
| Benanomicin A | Candida albicans | 1.30[1] |
| Aspergillus fumigatus | 19.0[1] | |
| Cryptococcus neoformans | 21.5[1] | |
| Amphotericin B | Candida albicans | < ED50 of Benanomicin A[1] |
| Aspergillus fumigatus | < ED50 of Benanomicin A[1] | |
| Cryptococcus neoformans | < ED50 of Benanomicin A[1] | |
| Fluconazole | Candida albicans | > ED50 of Benanomicin A[1] |
| Aspergillus fumigatus | > ED50 of Benanomicin A[1] | |
| Cryptococcus neoformans | Not specified |
Table 2: In Vitro Activity of a Pradimicin Derivative (BMS-181184) against Aspergillus Species, Including Itraconazole-Resistant Strains
| Antifungal Agent | Aspergillus Species | MIC Range (μg/mL) | Geometric Mean MIC (μg/mL) |
| BMS-181184 | A. fumigatus | 4-16 | 8.0[2] |
| A. terreus | Not specified | 13.1[2] | |
| Itraconazole-Resistant A. fumigatus (3 isolates) | 8 | 8.0 [2] | |
| Itraconazole | Aspergillus spp. | 0.06-16 | 0.26[2] |
| A. terreus | Not specified | 0.09[2] | |
| Itraconazole-Resistant A. fumigatus (3 isolates) | >16 | >16 [2] | |
| Amphotericin B | Aspergillus spp. | 0.5-4 | 0.96[2] |
| A. fumigatus | Not specified | 0.87[2] |
Experimental Protocols
The in vitro antifungal susceptibility data presented is primarily based on the broth microdilution method, a standardized technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Broth Microdilution Method for Antifungal Susceptibility Testing of Pradimicins
-
Preparation of Antifungal Agent: this compound (or its analogue) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution. Serial twofold dilutions of the antifungal agent are then prepared in a 96-well microtiter plate using RPMI 1640 medium buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium, such as Sabouraud Dextrose Agar, to obtain fresh, viable colonies. A suspension of the fungal cells is prepared in sterile saline and adjusted to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Incubation: The microtiter plates containing the serially diluted antifungal agent and the fungal inoculum are incubated at 35°C for 24 to 48 hours, depending on the fungal species being tested.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth in the control well (containing no antifungal agent). The growth inhibition is determined visually or by using a spectrophotometric reader.
Visualizing the Mechanism and Workflow
To better understand the processes involved in the action of this compound and the experimental evaluation of its efficacy, the following diagrams have been generated.
References
Combination Therapy for Candidiasis: A Comparative Guide to Benanomicin B and Echinocandins
For Researchers, Scientists, and Drug Development Professionals
Published: November 5, 2025
Executive Summary
In the persistent challenge against invasive candidiasis, combination therapy represents a promising strategy to enhance antifungal efficacy and overcome resistance. This guide explores the potential synergistic interaction between benanomicin B and echinocandins, two classes of antifungal agents that target the fungal cell wall.
Please note: There are currently no published studies that have specifically investigated the combination of this compound and echinocandins against Candida species. This document, therefore, presents a comparative analysis based on the individual mechanisms of action and available in vitro activity data for each drug class. It also proposes a standardized experimental protocol to evaluate their potential synergistic effects. The information on this compound is primarily based on studies of its close analogue, benanomicin A, due to limited specific data on this compound.
Mechanisms of Action: A Dual Assault on the Fungal Cell Wall
A key rationale for exploring the combination of this compound and echinocandins lies in their distinct yet complementary mechanisms of action, both targeting the essential fungal cell wall.
This compound: Based on studies of the closely related benanomicin A, this antibiotic is understood to bind to the mannan component of the fungal cell wall.[1] This interaction is crucial for its antifungal activity. By targeting mannoproteins, this compound likely disrupts the outer layer of the cell wall, potentially increasing its permeability and compromising its structural integrity.
Echinocandins: This class of antifungals, which includes anidulafungin, caspofungin, and micafungin, acts by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[2][3][4] This enzyme is responsible for synthesizing β-(1,3)-D-glucan, a critical polysaccharide that constitutes the core structural component of the fungal cell wall.[3] Inhibition of this process leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[3]
The distinct targets of these two drug classes suggest a high potential for synergistic activity. By simultaneously weakening both the outer mannan layer and the inner glucan framework, the combination could lead to a more profound disruption of the cell wall than either agent alone.
Figure 1. A diagram illustrating the distinct targets of this compound and Echinocandins within the Candida cell wall.
Comparative In Vitro Activity
The following tables summarize the known minimum inhibitory concentration (MIC) values for benanomicin A and the three major echinocandins against various Candida species. These values indicate the concentration of the drug required to inhibit fungal growth.
Table 1: In Vitro Activity of Benanomicin A against Candida Species
| Candida Species | MIC Range (µg/mL) |
| C. albicans | 1.56 - 6.25 |
| C. tropicalis | 3.13 - 12.5 |
| C. glabrata | 3.13 - 12.5 |
| C. krusei | 6.25 - 25 |
| C. parapsilosis | 1.56 - 6.25 |
Data for Benanomicin A, a close analogue of this compound, is presented. The action of benanomicin A is reported to be fungicidal.[5]
Table 2: Comparative In Vitro Activity of Echinocandins against Candida Species
| Candida Species | Anidulafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) |
| C. albicans | 0.015 - 0.25 | 0.008 - 0.5 | 0.008 - 0.12 |
| C. glabrata | 0.03 - 0.5 | 0.015 - 0.5 | 0.008 - 0.06 |
| C. tropicalis | 0.03 - 0.25 | 0.03 - 1 | 0.015 - 0.12 |
| C. krusei | 0.06 - 0.5 | 0.12 - 2 | 0.03 - 0.25 |
| C. parapsilosis | 0.5 - 4 | 0.12 - 4 | 0.25 - 2 |
Data compiled from multiple large-scale surveillance studies.[6][7][8][9][10][11] Echinocandins generally exhibit fungicidal activity against most Candida species.[12]
Echinocandin Combination Therapy: Precedents for Synergy
While data on this compound combinations are absent, studies on echinocandins combined with other antifungal agents provide a strong rationale for investigating novel pairings. Synergistic interactions have been observed when echinocandins are combined with drugs that target other cellular components, including the cell membrane and other cell wall constituents.
Table 3: Summary of In Vitro Interaction Studies of Echinocandins with Other Antifungals against Candida Species
| Echinocandin | Combination Agent | Candida Species | Observed Interaction | Reference |
| Anidulafungin | Amphotericin B | C. albicans, C. glabrata | Synergy | [12] |
| Caspofungin | Amphotericin B | C. glabrata | Synergy to Indifference | [12] |
| Micafungin | Amphotericin B | Various Candida spp. | Synergy to Indifference | [12] |
| Anidulafungin | Azoles (various) | Various Candida spp. | Indifference to Synergy | [12] |
| Caspofungin | Azoles (various) | Various Candida spp. | Indifference to Synergy | [12] |
Proposed Experimental Protocol for Synergy Testing
To address the current knowledge gap, a standardized in vitro synergy analysis using the checkerboard broth microdilution method is recommended. This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of drug interaction.
Checkerboard Assay Protocol
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of this compound and the chosen echinocandin (e.g., caspofungin) in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Microtiter Plates:
-
In a 96-well microtiter plate, add 50 µL of RPMI 1640 medium to all wells.
-
Create serial twofold dilutions of this compound along the rows (ordinate) and the echinocandin along the columns (abscissa). This creates a matrix of varying drug concentrations.
-
Include wells with each drug alone to determine their individual MICs, as well as a drug-free well for a growth control.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the Candida isolate to be tested (e.g., C. albicans ATCC 90028) at a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI 1640 medium.
-
Inoculation and Incubation: Add 100 µL of the fungal inoculum to each well of the microtiter plate. Incubate the plate at 35°C for 24-48 hours.
-
Reading the MIC: Determine the MIC of each drug alone and in combination. The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 50% reduction) compared to the growth control.
-
Calculation of the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Figure 2. A workflow diagram for the proposed checkerboard synergy assay.
Conclusion and Future Directions
The combination of this compound and echinocandins presents a theoretically sound and compelling approach for the treatment of Candida infections. Their distinct mechanisms of action, both targeting the fungal cell wall, suggest a strong potential for synergistic activity that could lead to improved therapeutic outcomes.
However, the complete absence of experimental data for this specific combination underscores a critical gap in the current antifungal research landscape. The proposed experimental protocol provides a clear and standardized method for researchers to investigate this potential synergy. Future studies should focus on:
-
In vitro synergy testing against a broad panel of clinical Candida isolates, including both susceptible and resistant strains.
-
Time-kill studies to assess the fungicidal or fungistatic nature of the combination.
-
In vivo studies in animal models of candidiasis to evaluate the efficacy and safety of the combination therapy.
Such research is essential to validate the therapeutic potential of combining this compound and echinocandins and to pave the way for its potential clinical application in the fight against invasive candidiasis.
References
- 1. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin - Wikipedia [en.wikipedia.org]
- 3. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The in-vitro activity of an antifungal antibiotic benanomicin A in comparison with amphotericin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibility of Invasive Isolates of Candida spp. to Anidulafungin, Caspofungin, and Micafungin: Six Years of Global Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. elsevier.es [elsevier.es]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparative Effects of Micafungin, Caspofungin, and Anidulafungin against a Difficult-To-Treat Fungal Opportunistic Pathogen, Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Benanomicin B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Benanomicin B, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard practices for handling potent antibiotic compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves.[1] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, pertinent to its handling and disposal.
| Property | Value | Source |
| Molecular Formula | C39H42N2O18 | ChemicalBook[1] |
| Molecular Weight | 826.75 g/mol | ChemicalBook[1] |
| Solubility | Soluble in DMSO, Insoluble in H2O | Funakoshi Co., Ltd.[2] |
| Storage Temperature | -20°C | Cayman Chemical[3], CookeChem[4] |
Step-by-Step Disposal Protocol
Given the lack of specific data on the thermal stability of this compound, it must be treated as a hazardous chemical waste. Autoclaving may not be an effective method of degradation for all antibiotics and therefore is not recommended without specific validation for this compound.[5]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid this compound waste, including contaminated labware (e.g., pipette tips, tubes, vials), in a dedicated, clearly labeled, and leak-proof hazardous waste container.[6]
-
Liquid Waste: Collect solutions containing this compound, such as stock solutions, in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and "this compound".[3]
-
Include the concentration (if known) and the date of accumulation.
3. Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
4. Disposal Procedure:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Adhere to all local, state, and federal regulations regarding hazardous waste disposal.
5. Decontamination of Work Surfaces:
-
Thoroughly decontaminate all work surfaces and equipment that have come into contact with this compound.
-
Use a suitable laboratory disinfectant, followed by a thorough rinse with an appropriate solvent (e.g., 70% ethanol), collecting all cleaning materials as hazardous waste.
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps to ensure safety and compliance.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your Environmental Health and Safety (EHS) department for detailed guidance and to ensure compliance with all applicable regulations.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gmpsop.com [gmpsop.com]
- 6. Laboratory waste | Staff Portal [staff.ki.se]
Safeguarding Your Research: A Comprehensive Guide to Handling Benanomicin B
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Benanomicin B. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
This compound is a microbial metabolite with potential applications in drug development.[1] Due to the limited availability of comprehensive safety data, a cautious approach is paramount. The following guidelines are based on the available Safety Data Sheet (SDS) and established best practices for handling chemical compounds with unknown toxicological profiles.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection and proper use of Personal Protective Equipment (PPE) are the most critical lines of defense against potential exposure to this compound. The following table summarizes the required and recommended PPE.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations * |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | Face shield in addition to safety goggles. |
| Skin Protection | Fire/flame resistant and impervious clothing.[2] Chemical-resistant gloves (material to be selected based on compatibility).[2] | Full-coverage chemical-resistant suit. Double gloving with compatible materials. |
| Respiratory Protection | Not required for small quantities in a well-ventilated area. | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[2] |
| Footwear | Closed-toe shoes. | Chemical-resistant boots with steel toe and shank.[3][4] |
*Higher risk operations include handling large quantities, generating aerosols or dust, and working in poorly ventilated areas.
Donning and Doffing PPE: A Critical Procedure
The proper sequence of putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.
Operational Plan: Handling and Storage with Care
A systematic approach to handling and storage is essential to minimize the risk of exposure and maintain the integrity of this compound.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use spark-proof tools and explosion-proof equipment where necessary.[2]
-
Ensure emergency exits and a risk-elimination area are readily accessible.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from foodstuff containers and incompatible materials.[2]
Disposal Plan: Responsible Waste Management
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a suitable, closed, and clearly labeled container for chemical waste.[2] |
| Liquid Waste | Collect in a sealed, labeled, and appropriate chemical waste container. Do not discharge into drains or the environment.[2] |
| Contaminated PPE | Dispose of as hazardous waste in accordance with local, state, and federal regulations. |
Experimental Protocols: First Aid in Case of Exposure
Immediate and appropriate first aid is critical in the event of an accidental exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
Understanding the Mechanism: A Proposed Signaling Pathway
While the precise signaling pathway of this compound is not fully elucidated, research on the closely related Benanomicin A suggests a mechanism targeting the fungal cell wall and membrane.[2]
This proposed pathway highlights the binding of this compound to components of the fungal cell surface, leading to membrane disruption, inhibition of essential enzymes, and ultimately, cell death.
By implementing these safety and handling protocols, researchers can mitigate the risks associated with handling this compound and foster a secure research environment. This proactive approach to safety is integral to the responsible advancement of scientific discovery.
References
- 1. New antifungal antibiotics, benanomicins A and B from an actinomycete PMID: 3403377 | MCE [medchemexpress.cn]
- 2. Mode of antifungal action of benanomicin A in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of benanomicin A to fungal cells in reference to its fungicidal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in-vivo activity of an antifungal antibiotic, benanomicin A, in comparison with amphotericin B and fluconazole [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
